7-Chlorotryptophan
Descripción
Propiedades
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-97-9 | |
| Record name | 7-Chlorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Discovery and Synthesis of 7-Chlorotryptophan: A Technical Guide
Introduction
7-Chlorotryptophan is a halogenated derivative of the essential amino acid tryptophan, characterized by a chlorine atom at the 7th position of the indole ring.[1] This modification, while seemingly minor, imparts unique chemical and biological properties to the molecule, making it a subject of interest for researchers in medicinal chemistry, biochemistry, and drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of this compound, with a focus on the enzymatic and chemical methodologies for its production.
Physicochemical Properties
This compound is a non-proteinogenic α-amino acid with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C11H11ClN2O2 | [1] |
| Molecular Weight | 238.67 g/mol | [1] |
| IUPAC Name | 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [1] |
| CAS Number | 153-97-9 | [1] |
Enzymatic Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound is through enzymatic halogenation, utilizing a class of enzymes known as flavin-dependent halogenases (FDHs). These enzymes offer high regioselectivity, meaning they specifically target a particular position on the substrate molecule.
Key Enzymes: Tryptophan 7-Halogenases
Tryptophan 7-halogenases, such as RebH and PrnA, are instrumental in the biosynthesis of this compound.[2] These enzymes are found in various organisms and play a crucial role in the production of halogenated natural products.[2][3]
Signaling Pathway and Catalytic Mechanism
The enzymatic halogenation of tryptophan is a complex process that requires several key components: the halogenase enzyme, a flavin reductase, flavin adenine dinucleotide (FAD), reduced nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), oxygen, and a halide salt (e.g., NaCl).[2]
The proposed mechanism involves the following steps:
-
FAD Reduction: The flavin reductase utilizes NADH or NADPH to reduce FAD to its active form, FADH2.
-
Peroxyflavin Formation: FADH2 reacts with molecular oxygen to form a peroxyflavin intermediate.
-
Hypohalous Acid Generation: The peroxyflavin intermediate reacts with a chloride ion (Cl-) to produce hypochlorous acid (HOCl) within the enzyme's active site.
-
Electrophilic Aromatic Substitution: The generated HOCl is then guided through a tunnel within the enzyme to the tryptophan substrate, where it acts as an electrophile, leading to the regioselective chlorination at the 7-position of the indole ring.[4]
Experimental Protocol: Enzymatic Synthesis
A general protocol for the enzymatic synthesis of this compound can be adapted from various studies on tryptophan halogenases.
Materials:
-
Tryptophan 7-halogenase (e.g., purified RebH or PrnA)
-
Flavin reductase
-
L-Tryptophan
-
NADH or NADPH
-
Flavin adenine dinucleotide (FAD)
-
Sodium chloride (NaCl)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing L-tryptophan, NADH or NADPH, FAD, and NaCl in the appropriate buffer.
-
Initiate the reaction by adding the tryptophan 7-halogenase and flavin reductase to the mixture.
-
Incubate the reaction at a controlled temperature (typically 25-37°C) with gentle agitation for a specified period (e.g., several hours to overnight).
-
Monitor the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Purify the this compound from the reaction mixture using chromatographic methods (e.g., ion-exchange or reverse-phase chromatography).
Chemical Synthesis of this compound
While enzymatic methods are highly specific, chemical synthesis offers an alternative route for producing this compound and its analogs. Chemical synthesis can be advantageous for large-scale production and for creating derivatives with modifications not accessible through enzymatic routes.
General Synthetic Strategy
A common approach for the chemical synthesis of chlorinated tryptophan derivatives involves the direct chlorination of a protected tryptophan precursor.
Experimental Protocol: Chemical Synthesis (General)
The following is a generalized protocol for the chemical synthesis of a chloro-tryptophan derivative, which can be adapted for this compound.
Materials:
-
Protected L-tryptophan (e.g., N-Boc-L-tryptophan)
-
Chlorinating agent (e.g., N-chlorosuccinimide, NCS)
-
Anhydrous solvent (e.g., dichloromethane, DCM; or tetrahydrofuran, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with stirring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the protected L-tryptophan in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a specific temperature (e.g., 0°C or -78°C) to control the reaction rate and selectivity.
-
Slowly add the chlorinating agent to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed for a set amount of time, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate).
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired chlorinated tryptophan derivative.
-
Remove the protecting group to yield the final this compound product.
Quantitative Data
Enzymatic Synthesis Yields
The yield of this compound from enzymatic synthesis can vary depending on the specific enzyme, reaction conditions, and substrate concentrations.
| Enzyme | Substrate | Product | Yield (%) | Reference |
| RebH | L-Tryptophan | 7-Chloro-L-tryptophan | Varies | [2] |
| PrnA | L-Tryptophan | 7-Chloro-L-tryptophan | Varies | [2] |
Spectroscopic Data
Characterization of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Key Observations |
| ¹H NMR | Characteristic shifts for the protons on the indole ring and the amino acid backbone, with the chlorine substitution affecting the chemical shifts of adjacent protons. |
| ¹³C NMR | Distinct chemical shifts for the carbon atoms, with the carbon atom bonded to chlorine showing a characteristic shift. |
| Mass Spec | A molecular ion peak corresponding to the mass of this compound (m/z ~238.05), with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). |
Biological Activity and Applications
Halogenated tryptophans, including this compound, have garnered interest for their potential biological activities and applications in drug development and protein engineering.
Antimicrobial and Cytotoxic Effects
Some halogenated compounds exhibit antimicrobial and cytotoxic properties. The introduction of a chlorine atom can alter the electronic properties and steric profile of the tryptophan molecule, potentially leading to interactions with biological targets. Further research is needed to fully elucidate the specific antimicrobial and cytotoxic effects of this compound.
Protein Engineering
This compound can be incorporated into proteins using genetic code expansion techniques.[2] This allows for the site-specific introduction of this non-canonical amino acid, enabling the creation of proteins with novel structures and functions. The halogen atom can serve as a useful probe for studying protein structure and dynamics using techniques like X-ray crystallography and NMR.
Conclusion
The discovery and synthesis of this compound, particularly through highly regioselective enzymatic methods, have opened up new avenues for research in biocatalysis, medicinal chemistry, and protein engineering. The ability to produce this and other halogenated amino acids provides valuable tools for developing novel therapeutic agents and for designing proteins with enhanced or altered functions. Future research will likely focus on optimizing both enzymatic and chemical synthesis routes, further exploring the biological activities of this compound, and expanding its applications in various scientific fields.
References
- 1. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of 7-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical and physical properties of 7-chlorotryptophan, a halogenated derivative of the essential amino acid tryptophan. This compound serves as a valuable building block in the synthesis of bioactive molecules and as a research tool for studying tryptophan metabolism.[1] The introduction of a chlorine atom at the 7-position of the indole ring imparts unique characteristics that are explored herein.
Chemical Identity and Physical Properties
This compound is classified as a non-proteinogenic alpha-amino acid and a chloroindole.[2] Its core structure consists of an indole ring substituted with a chlorine atom at the 7-position, attached to an alanine side chain. It exists as different isomers, with 7-Chloro-L-tryptophan and 7-Chloro-D-tryptophan being common enantiomers.[3][4]
Table 1: Physical and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [2] |
| CAS Number | 153-97-9 (DL-isomer)[2][5]; 73945-46-7 (L-isomer)[3][6] | [2][3][5][6] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][6] |
| Molecular Weight | 238.67 g/mol | [2][3][6] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
| InChI | InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | [2] |
| InChIKey | DMQFGLHRDFQKNR-UHFFFAOYSA-N |[2] |
Table 2: Physicochemical Properties
| Property | Value | Source / Notes |
|---|---|---|
| Melting Point | 290-291 °C | [3] |
| Boiling Point | 476.9 ± 45.0 °C | [3] (Predicted) |
| Density | 1.474 ± 0.06 g/cm³ | [3] (Predicted) |
| Appearance | White to Pale Yellow Solid | [3] |
| pKa | 2.21 ± 0.10 | [3] (Predicted) |
| LogP | -0.4 / -1.06 | [2] (Predicted) |
| Topological Polar Surface Area | 79.1 Ų | [2] |
| Solubility | Slightly soluble in water (with heating), slightly soluble in aqueous acid, very slightly soluble in methanol. | [3] |
| Stability | Hygroscopic. |[3] |
Spectroscopic Properties
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring (shifted due to the chloro-substituent), the α-proton, β-protons of the alanine side chain, and the amine protons. |
| ¹³C NMR | Resonances for the indole ring carbons (with shifts influenced by the chlorine atom), the α-carbon, β-carbon, and the carboxyl carbon. The PubChem entry indicates the availability of a ¹³C NMR spectrum.[2] |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (amine and indole), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-H stretching (aromatic and aliphatic), and C-Cl stretching.[8][10][11] The N-H stretch for the indole ring is typically observed around 3400 cm⁻¹.[8] |
| Mass Spectrometry (MS) | The exact mass is 238.0509053 Da.[2] Electrospray ionization (ESI) may induce fragmentation, a common characteristic for tryptophan derivatives.[12] Analysis by LC-MS/MS is a standard method for quantifying tryptophan metabolites.[13] |
Biological Role and Chemical Reactivity
This compound is a key intermediate in the biosynthesis of several complex natural products, including the antibiotic pyrrolnitrin.[14] Its formation is often catalyzed by a class of flavin-dependent halogenase enzymes.
The regioselective chlorination of tryptophan at the 7-position is a sophisticated biochemical process. The enzyme Tryptophan 7-halogenase (e.g., PrnA) catalyzes this reaction.[15] The enzyme binds L-tryptophan and a chloride ion. Using FADH₂ and molecular oxygen, it generates a highly reactive chlorine species (hypochlorous acid, HOCl) in a controlled manner, which then performs an electrophilic aromatic substitution on the indole ring specifically at the C7 position.[15]
Caption: Enzymatic biosynthesis of 7-Chloro-L-Tryptophan via Tryptophan 7-Halogenase.
This compound has demonstrated antibacterial properties, inhibiting bacterial growth by interfering with protein synthesis. This biological activity is attributed to the presence of the chloro group.
Experimental Protocols
While a specific protocol for this compound was not detailed in the provided results, a general procedure for the synthesis of a similar compound, 6-chloro-L-tryptophan, can be adapted. This method involves a two-step enzymatic resolution process.
Objective: To synthesize enantiomerically pure 7-chloro-L-tryptophan.
Methodology:
-
N-Acetylation: 7-Chloroindole is reacted with L-serine and acetic anhydride in acetic acid to produce N-acetyl-7-chloro-D,L-tryptophan.[16] The reaction is typically stirred at an elevated temperature (e.g., 73°C) for several hours.[16]
-
Enzymatic Resolution: The racemic N-acetyl-7-chloro-D,L-tryptophan is dissolved in a phosphate buffer (e.g., pH 8.0). An acylase enzyme (e.g., Acylase I) is added to the mixture.[16] This enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer untouched.
-
Separation and Purification: The reaction mixture is heated to deactivate the enzyme and then filtered. The pH of the filtrate is adjusted to ~3 with HCl, which precipitates the N-acetyl-7-chloro-D-tryptophan. The aqueous layer, containing the desired 7-chloro-L-tryptophan, can then be separated and purified, often by lyophilization or chromatography.[16]
Objective: To confirm the identity and purity of a synthesized this compound sample.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR): A small amount of the sample is dissolved in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆). The solution is transferred to an NMR tube and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy: A solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The sample is then placed in an FT-IR spectrometer to obtain the absorption spectrum.[11][17]
-
Mass Spectrometry (MS): The sample is dissolved in a suitable solvent mixture, such as water/acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization. The solution is then injected into a liquid chromatography-mass spectrometry (LC-MS) system for accurate mass determination and fragmentation analysis.[18]
Safety and Handling
This compound requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.[19][20]
Table 4: GHS Hazard Information
| Category | Information |
|---|---|
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Precautionary Statements | P260 (Do not breathe dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell). |
Source:. Note that hazard classifications can vary by supplier and isomer.
Handling and Storage:
-
Handling: Use in a well-ventilated area.[19] Avoid generating dust.[19] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19]
-
Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[3] Some suppliers recommend room temperature storage.[6] Always follow the specific storage conditions provided by the supplier.
References
- 1. CAS 153-97-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-CHLORO-L-TRYPTOPHAN CAS#: 73945-46-7 [m.chemicalbook.com]
- 4. 7-Chloro-D-tryptophan | C11H11ClN2O2 | CID 16741255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 153-97-9 [chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. compoundchem.com [compoundchem.com]
- 12. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Plasma tryptophan pathway metabolites quantified by liquid chromatography-tandem mass spectrometry as biomarkers in neuroendocrine tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling 7-Chlorotryptophan: A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Immediate Release
[City, State] – December 24, 2025 – Researchers, scientists, and drug development professionals now have access to a definitive resource on 7-chlorotryptophan, a halogenated derivative of the essential amino acid tryptophan. This in-depth technical guide provides a thorough examination of its natural occurrence, biosynthetic pathways, and methods for its isolation and quantification.
This compound, a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its role as a precursor to a variety of bioactive secondary metabolites, including the potent antifungal agent, pyrrolnitrin. Understanding its natural sources and the enzymatic processes that govern its formation is crucial for harnessing its potential in pharmaceutical and biotechnological applications.
This guide reveals that the primary natural sources of this compound are microorganisms, particularly bacteria of the Pseudomonas genus. The biosynthesis is chiefly accomplished through the action of a class of enzymes known as tryptophan 7-halogenases.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring compound primarily found in bacteria. Species such as Pseudomonas pyrrocinia and Pseudomonas aureofaciens have been identified as producers of this chlorinated amino acid.[1] It serves as a key intermediate in the biosynthesis of more complex natural products.
The formation of this compound from L-tryptophan is catalyzed by the enzyme L-tryptophan 7-halogenase (EC 1.14.19.9), with common examples being PrnA and RebH.[2] This enzymatic reaction is dependent on a reduced flavin adenine dinucleotide (FADH₂) cofactor and molecular oxygen.[2][3] The proposed mechanism involves the formation of a flavin hydroperoxide which then reacts with a chloride ion to generate a hypohalous acid equivalent. This reactive species is then channeled through a tunnel within the enzyme to the bound tryptophan substrate, ensuring regioselective chlorination at the 7-position of the indole ring.[3][4][5][6]
Quantitative Analysis
The production of this compound has been quantified in various biotransformation systems. In a cell-free system designed for the co-production of this compound and indole pyruvic acid, yields of up to 170 mg/L of this compound were achieved within 6 hours.[7] In a whole-cell biotransformation setup, the synthesis of this compound was reported to be 110 mg/L.[7]
| Production System | Organism/Setup | Product Concentration | Reference |
| Whole-Cell Biotransformation | Recombinant E. coli | 110 mg/L | [7] |
| Cell-Free Biotransformation | L-amino acid deaminase & Halogenase | 170 mg/L | [7] |
Experimental Protocols
Isolation and Purification of this compound from Bacterial Culture
A general workflow for the isolation and purification of this compound from a bacterial culture, such as Pseudomonas fluorescens, involves several key steps. The following is a representative protocol:
-
Cultivation: Grow the producing bacterial strain in a suitable fermentation medium supplemented with a chloride source.
-
Cell Lysis and Extraction: After an appropriate incubation period, harvest the cells by centrifugation. The supernatant can be subjected to extraction, or the cells can be lysed to release intracellular products. Extraction is typically performed using a solvent such as ethyl acetate.
-
Chromatographic Separation: The crude extract is then subjected to chromatographic techniques for purification. This may involve:
-
Solid-Phase Extraction (SPE): To concentrate the compound and remove interfering substances.
-
Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used for the final purification of tryptophan and its derivatives.[8]
-
-
Quantification: The concentration of this compound can be determined using HPLC with a UV or fluorescence detector. A standard curve is generated using a purified this compound standard.[8][9]
Enzymatic Synthesis of this compound
An in-vitro enzymatic synthesis of this compound can be performed using purified tryptophan 7-halogenase and a flavin reductase system.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing L-tryptophan, a chloride salt (e.g., NaCl), purified tryptophan 7-halogenase, a flavin reductase, FAD, and a reducing agent such as NADH or NADPH.
-
Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzymes.
-
Reaction Monitoring and Product Analysis: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of this compound.[9]
Visualizations
Biological Significance
The primary known biological role of this compound is as a biosynthetic precursor to other secondary metabolites. For instance, in Pseudomonas fluorescens, it is a key building block in the pathway leading to the production of the antifungal compound pyrrolnitrin. While direct signaling roles for this compound have not been extensively documented, its incorporation into more complex molecules underscores its importance in microbial chemical ecology and defense mechanisms. Tryptophan itself is a precursor to various signaling molecules in many organisms, and its halogenation likely represents a strategy to generate novel bioactive compounds.[10]
This technical guide serves as a foundational document for researchers investigating halogenated natural products, offering a centralized source of information on the natural occurrence, biosynthesis, and analysis of this compound. The provided protocols and diagrams are intended to facilitate further research and development in this exciting field.
References
- 1. The metabolism of tryptophan and this compound in Pseudomonas pyrrocinia and Pseudomonas aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 3. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. esrf.fr [esrf.fr]
- 6. researchgate.net [researchgate.net]
- 7. Co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Initial Studies and Characterization of 7-Chlorotryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorotryptophan is a halogenated derivative of the essential amino acid L-tryptophan, distinguished by a chlorine atom at the 7-position of the indole ring.[1] This non-proteinogenic amino acid is a subject of growing interest in biochemical research and pharmaceutical development due to its role as a key intermediate in the biosynthesis of certain natural products and its potential as a building block for novel bioactive compounds.[2] This technical guide provides a comprehensive overview of the initial studies and characterization of this compound, detailing its physicochemical properties, synthesis methodologies, biological significance, and the experimental protocols used for its study.
Physicochemical Properties
The fundamental physicochemical properties of this compound (both the L-isomer and the DL-racemic mixture) are summarized below. These data are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][3] |
| Molecular Weight | 238.67 g/mol | [1][3] |
| CAS Number | 73945-46-7 (L-isomer)[4], 153-97-9 (DL-isomer)[3] | |
| IUPAC Name | (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [4] |
| Melting Point | 290-291 °C | [1] |
| Boiling Point (Predicted) | 476.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.21 ± 0.10 | [1] |
| Solubility | Slightly soluble in aqueous acid and heated water; very slightly soluble in methanol. | [1] |
| Appearance | White to pale yellow solid. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through both enzymatic and chemical methods. The enzymatic route offers high regioselectivity, while chemical synthesis provides a more traditional laboratory approach.
Enzymatic Synthesis
The primary biological route to this compound is catalyzed by the enzyme Tryptophan 7-halogenase (PrnA) , a flavin-dependent halogenase found in bacteria such as Pseudomonas fluorescens.[5][6] This enzyme facilitates the regioselective chlorination of L-tryptophan at the C7 position of the indole ring.[5]
The catalytic cycle begins with the reduction of the flavin adenine dinucleotide (FAD) cofactor to FADH₂ by a flavin reductase.[7] FADH₂ then reacts with molecular oxygen to form a C4a-peroxyflavin intermediate.[] In the presence of a chloride ion (Cl⁻), this intermediate decomposes to generate hypochlorous acid (HOCl) and hydroxylated FAD.[5][] The highly reactive HOCl is then channeled through a 10 Å-long tunnel within the enzyme to the tryptophan-binding site, preventing its diffusion into the solvent.[5][9] At the active site, HOCl is activated and participates in an electrophilic aromatic substitution reaction with the tryptophan substrate, specifically at the 7-position, to yield 7-chloro-L-tryptophan.[5][]
Caption: Enzymatic synthesis of this compound.
Chemical Synthesis
While a specific, detailed protocol for the de novo chemical synthesis of this compound is not extensively documented in readily available literature, methods for synthesizing analogous chlorinated tryptophan derivatives, such as 6-chloro-L-tryptophan, have been published. These protocols typically involve a multi-step process starting from a commercially available chlorinated indole. A representative procedure is provided in the Experimental Protocols section. The general strategy involves the reaction of the substituted indole with a protected serine derivative, followed by deprotection and resolution steps to obtain the desired enantiomer.
Biological Activity and Mechanism of Action
Role in Natural Product Biosynthesis
This compound is a crucial precursor in the biosynthesis of the antifungal and antibacterial compound pyrrolnitrin , which is produced by several species of Pseudomonas bacteria.[] The chlorination of tryptophan to this compound is the initial and rate-limiting step in this biosynthetic pathway.
Antimicrobial Activity
While this compound is a precursor to an antimicrobial agent, specific data on its intrinsic antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) values, are not widely reported in the literature. Further investigation is required to characterize its potential direct effects on microbial growth. A generalized protocol for determining MIC is provided in the Experimental Protocols section.
Interaction with Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan catabolism and a significant target in cancer immunotherapy due to its immunosuppressive functions.[3][10] Many tryptophan analogs act as competitive inhibitors of IDO1.[] However, there is currently no substantial evidence in the reviewed literature to suggest that this compound is a potent inhibitor of IDO1. Numerous selective IDO1 inhibitors have been developed, with IC50 values in the nanomolar range, but this compound is not typically listed among them.[3][10] This suggests that the 7-chloro substitution may not confer significant inhibitory activity against this enzyme.
Caption: Tryptophan catabolism via IDO1.
Spectroscopic Characterization
The structural elucidation and characterization of this compound rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the amino acid backbone (α-proton and β-protons) and the aromatic protons of the indole ring. The substitution at the 7-position will influence the chemical shifts and coupling patterns of the remaining aromatic protons (H4, H5, H6) compared to unsubstituted tryptophan.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all 11 carbon atoms. The C7 signal will be directly affected by the attached chlorine atom, and other carbon resonances in the indole ring will also show shifts due to the electronic effect of the halogen.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of amino acids. The mass spectrum of this compound would show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of the carboxylic acid group and fragmentation of the amino acid side chain.
Experimental Protocols
Representative Chemical Synthesis of a Chlorinated Tryptophan Derivative (6-chloro-L-tryptophan)
This protocol is adapted from a known synthesis of 6-chloro-L-tryptophan and illustrates the general steps that could be modified for the synthesis of the 7-chloro isomer.[11]
-
N-Acetylation of 6-Chloro-D,L-tryptophan:
-
Dissolve 6-chloroindole (1 eq) and L-serine (2 eq) in acetic acid.
-
Add acetic anhydride (10 eq) and stir the mixture at 73 °C for 4 hours under an inert atmosphere (e.g., Argon).
-
Concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent to yield crude Nα-acetyl-6-chloro-D,L-tryptophan.
-
-
Enzymatic Resolution:
-
Dissolve the crude Nα-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.
-
Add Acylase I and stir at 37 °C for 24 hours, maintaining the pH at 8.0 with LiOH.
-
Heat the mixture to 60 °C for 5 minutes to deactivate the enzyme, then cool and filter.
-
Acidify the filtrate to pH ~3 with HCl and extract with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
The aqueous layer, containing 6-chloro-L-tryptophan, can be lyophilized.
-
-
Purification and Protection (if required for further synthesis):
-
The resulting 6-chloro-L-tryptophan can be further purified by chromatography.
-
For peptide synthesis, the amino group is typically protected (e.g., with Fmoc-OSu).
-
Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for determining the antimicrobial activity of a compound.[12]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Dilute the culture to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive control wells (bacteria in broth without the compound) and negative control wells (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for this compound characterization.
Conclusion and Future Perspectives
This compound is a halogenated amino acid with well-characterized physicochemical properties and a highly specific enzymatic synthesis pathway. Its primary known biological role is as a precursor to the antibiotic pyrrolnitrin. While its potential as a direct antimicrobial agent or as an inhibitor of key metabolic enzymes like IDO1 is not yet established, its unique structure makes it a valuable tool for biochemical research and a potential building block in synthetic chemistry and drug discovery. Future research should focus on quantifying its intrinsic biological activities, exploring its incorporation into peptides and other macromolecules, and developing efficient and scalable chemical synthesis routes. The detailed characterization of this and other halogenated tryptophans will continue to provide valuable insights into natural product biosynthesis and open new avenues for the development of novel therapeutic agents.
References
- 1. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112062705A - Synthesis method of 7-methyltryptophan - Google Patents [patents.google.com]
- 3. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]
- 10. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 12. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
Unveiling the Molecular Signature of 7-Chlorotryptophan: A Spectroscopic Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and analytical characteristics of modified amino acids is paramount. This technical guide provides an in-depth look at the spectroscopic data of 7-Chlorotryptophan, a halogenated derivative of the essential amino acid tryptophan. By examining its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we can elucidate its unique molecular fingerprint, crucial for its application in various research and development endeavors.
Introduction to this compound
This compound is a synthetic amino acid where a chlorine atom is substituted at the 7th position of the indole ring of tryptophan. This modification significantly influences the electronic properties and steric profile of the molecule, potentially altering its biological activity and making it a valuable tool in drug discovery and protein engineering. Accurate spectroscopic data is the cornerstone for confirming its identity, purity, and for studying its interactions in biological systems.
Spectroscopic Data Analysis
The primary techniques for the structural characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.
¹³C NMR Spectral Data:
The ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, offering a detailed map of the carbon skeleton. The PubChem entry for 7-chloro-L-tryptophan (CID 3081936) indicates the availability of ¹³C NMR data, which is crucial for structural verification.[1]
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Carboxyl) | ~170-175 |
| Cα (Alpha-carbon) | ~55-60 |
| Cβ (Beta-carbon) | ~27-32 |
| C2 (Indole) | ~122-127 |
| C3 (Indole) | ~108-112 |
| C3a (Indole) | ~127-132 |
| C4 (Indole) | ~118-122 |
| C5 (Indole) | ~119-124 |
| C6 (Indole) | ~121-126 |
| C7 (Indole) | ~115-120 (Attached to Cl) |
| C7a (Indole) | ~135-140 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
¹H NMR Spectral Data:
While specific experimental ¹H NMR data for this compound was not found in the immediate search, the expected proton signals can be predicted based on the structure and data from similar halogenated tryptophan derivatives. The aromatic protons on the indole ring will show characteristic splitting patterns, and their chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom. The protons of the amino acid backbone (α-H and β-H₂) will also exhibit distinct signals.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, Electrospray Ionization (ESI) is a common method for generating molecular ions.
The molecular formula of this compound is C₁₁H₁₁ClN₂O₂.[1] This gives a monoisotopic mass of approximately 238.051 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak for the heavier chlorine isotope, ³⁷Cl. Natural chlorine consists of approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion (M) peak.
Expected Mass Spectrum Features:
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |
| [M+H]⁺ (with ³⁵Cl) | ~239.059 | 100% |
| [M+H]⁺ (with ³⁷Cl) | ~241.056 | ~32% |
The fragmentation pattern of tryptophan derivatives in mass spectrometry often involves the loss of the carboxyl group or cleavage of the side chain.[2] For this compound, characteristic fragments would include the indolic moiety with the chlorine atom attached.
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol (General for Amino Acids)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width is usually 0-200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
Mass Spectrometry Protocol (General for Tryptophan Derivatives)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion and Ionization: Introduce the sample into the ESI source at a constant flow rate. The applied high voltage will generate a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates, gaseous ions are formed and transferred into the mass analyzer. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (including the isotopic peak for ³⁷Cl) and any significant fragment ions.
Workflow for Spectroscopic Analysis
The logical flow of experiments for the spectroscopic characterization of this compound can be visualized as follows:
Conclusion
The spectroscopic data of this compound, particularly its NMR and MS spectra, provide a definitive means of its identification and characterization. The presence of the chlorine atom introduces unique features in both spectra, which are invaluable for confirming its structure and assessing its purity. For researchers in drug development and related scientific fields, a thorough understanding and application of these spectroscopic techniques are essential for the successful utilization of this and other modified amino acids in their work.
References
7-Chlorotryptophan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorotryptophan is a halogenated derivative of the essential amino acid L-tryptophan. As a non-proteinogenic amino acid, it serves as a valuable chiral building block in the synthesis of complex pharmaceutical compounds and as a tool for studying tryptophan metabolism and its derivatives.[1] The introduction of a chlorine atom at the 7-position of the indole ring imparts unique physicochemical properties that can influence biological activity, making it a compound of significant interest in drug discovery and biochemical research. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, and its role in experimental research and drug development.
Chemical and Physical Properties
This compound is a solid, white to pale yellow, hygroscopic compound.[2] Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [3] |
| CAS Number | 73945-46-7 (L-isomer) | [2] |
| 153-97-9 (DL-racemic mixture) | [3][4] | |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 238.67 g/mol | [2][3] |
| Melting Point | 290-291 °C | [2] |
| Boiling Point | 476.9 ± 45.0 °C (Predicted) | [2] |
| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.21 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in aqueous acid and water (with heating), very slightly soluble in methanol. | [2] |
| Storage | Store at 2–8 °C under inert gas (nitrogen or argon). | [2] |
Synthesis of 7-Chloro-L-tryptophan
The regioselective synthesis of 7-Chloro-L-tryptophan is most effectively achieved through enzymatic catalysis, utilizing the flavin-dependent enzyme Tryptophan 7-halogenase (PrnA). This enzyme facilitates the chlorination of L-tryptophan at the C7 position of the indole ring.
Enzymatic Synthesis Workflow
References
Crystal Structure of Tryptophan 7-Halogenase with 7-Chlorotryptophan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the flavin-dependent tryptophan 7-halogenase (PrnA) in complex with its product, 7-chlorotryptophan. The structural insights derived from this complex are crucial for understanding the mechanism of regioselective halogenation, a key process in the biosynthesis of many pharmaceutically important natural products. This document summarizes the key quantitative data, details the experimental protocols for structure determination, and visualizes the proposed catalytic mechanism and experimental workflow.
Data Presentation
The crystallographic data for the tryptophan 7-halogenase PrnA in complex with this compound provides high-resolution insights into the enzyme's active site and the binding of its product. The key quantitative data from the X-ray diffraction analysis are summarized in the tables below.
Table 1: Crystallographic Data for PrnA in Complex with this compound (PDB ID: 2AR8)
| Parameter | Value | Reference |
| PDB ID | 2AR8 | [1] |
| Resolution (Å) | 2.20 | [2] |
| Space Group | P 1 21 1 | [2] |
| Unit Cell Dimensions (Å) | a=50.2, b=96.0, c=58.5, α=90, β=99.8, γ=90 | [2] |
| R-work | 0.172 | [2] |
| R-free | 0.217 | [2] |
| Number of Molecules per ASU | 1 | [1] |
Table 2: Macromolecule and Ligand Information (PDB ID: 2AR8)
| Component | Chain ID | Residue Count | Description |
| Tryptophan 7-halogenase PrnA | A | 517 | The enzyme responsible for the regioselective chlorination of tryptophan. |
| Flavin-adenine dinucleotide (FAD) | A | 1 | A redox cofactor essential for the halogenation reaction. |
| This compound | A | 1 | The product of the enzymatic reaction. |
| Chloride ion | A | 1 | The halide substrate. |
Structural Insights
The crystal structure of PrnA with this compound reveals a monomeric enzyme with two distinct modules: a flavin-binding module and a substrate-binding module.[3][4] A notable feature is a 10 Å-long tunnel that separates the FAD cofactor from the bound this compound.[3][5] This structural arrangement strongly suggests a mechanism where a reactive chlorinating species, generated at the FAD site, travels through the tunnel to the substrate-binding site for the regioselective halogenation to occur.[3][5][6] The interactions between the this compound and the protein are essentially identical to those observed for the substrate, tryptophan.[7]
Experimental Protocols
The determination of the crystal structure of PrnA with this compound involved several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection.
Protein Expression and Purification
-
Gene Expression: The gene encoding tryptophan 7-halogenase (PrnA) from Pseudomonas fluorescens was cloned into an appropriate expression vector and transformed into an Escherichia coli expression host.
-
Cell Culture and Induction: The E. coli cells were grown in a suitable culture medium at 37°C to an optimal cell density. Protein expression was then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The cells were harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate was then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The soluble fraction containing the His-tagged PrnA was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column was washed extensively to remove unbound proteins.
-
Tag Cleavage and Further Purification: The affinity tag was cleaved using a specific protease. The protein was further purified using size-exclusion chromatography to obtain a highly pure and homogeneous sample.
Crystallization
-
Complex Formation: Purified PrnA was incubated with a molar excess of this compound to ensure the formation of the enzyme-product complex.[7]
-
Crystallization Screening: The PrnA-7-chlorotryptophan complex was subjected to extensive crystallization screening using various commercially available and in-house prepared screens. The vapor diffusion method, in either sitting-drop or hanging-drop format, was employed.
-
Crystal Optimization: Initial crystal hits were optimized by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Cryoprotection: Before X-ray data collection, the crystals were transferred to a cryoprotectant solution (typically containing a high concentration of glycerol or other cryoprotectants) to prevent ice formation during flash-cooling in liquid nitrogen.
Data Collection and Structure Determination
-
X-ray Diffraction: Diffraction data were collected from a single, flash-cooled crystal at a synchrotron radiation source.[8]
-
Data Processing: The diffraction images were processed, integrated, and scaled using standard crystallographic software packages.
-
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined structure of PrnA as a search model. The initial model was then refined against the experimental data, and the this compound molecule was built into the electron density map.
Visualizations
Proposed Catalytic Mechanism of Tryptophan 7-Halogenase
Caption: Proposed catalytic cycle of tryptophan 7-halogenase.
Experimental Workflow for Structure Determination
Caption: Experimental workflow for structure determination.
References
- 1. rcsb.org [rcsb.org]
- 2. The Structure of Tryptophan 7-Halogenase (PrnA) Suggests a Mechanism for Regioselective Chlorination [esrf.fr]
- 3. Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Protein Purification and Quality Assessment for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of crystallization data in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
Metabolism of 7-Chlorotryptophan in Pseudomonas: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the metabolic pathways involved in the degradation of 7-chlorotryptophan by bacteria of the genus Pseudomonas. While multiple pathways for tryptophan metabolism exist within this versatile genus, the primary route for the catabolism of this compound in species such as Pseudomonas pyrrocinia and Pseudomonas aureofaciens is the tryptophan side-chain degradation pathway. This pathway is of significant interest due to its role in xenobiotic degradation and its potential applications in bioremediation and biocatalysis. Furthermore, in some Pseudomonas species, this compound serves as a key intermediate in the biosynthesis of the antifungal compound pyrrolnitrin. This guide details the enzymes involved, presents available quantitative data, and provides detailed experimental protocols for the study of this metabolic process.
Introduction
Pseudomonas is a genus of Gram-negative bacteria renowned for its metabolic diversity and ability to thrive in a wide range of environments. This adaptability extends to the degradation of a vast array of organic compounds, including halogenated aromatic molecules. Tryptophan, an essential amino acid, serves as a central molecule in both primary and secondary metabolism in these bacteria. While the kynurenine pathway is a major route for tryptophan catabolism in species like Pseudomonas aeruginosa, leading to the production of important signaling molecules[1], other species have evolved distinct pathways for the degradation of tryptophan and its analogs.
The metabolism of this compound, a halogenated derivative of tryptophan, is of particular interest. Its degradation is primarily associated with the tryptophan side-chain degradation pathway, which has been identified in Pseudomonas pyrrocinia and Pseudomonas aureofaciens[2]. This pathway represents a key mechanism for the detoxification of halogenated aromatic compounds. Additionally, this compound is a crucial intermediate in the biosynthesis of pyrrolnitrin, a potent antifungal agent produced by several Pseudomonas species, highlighting the dual role of this metabolic route in both catabolism and secondary metabolite production. Understanding the intricacies of this compound metabolism in Pseudomonas can provide valuable insights for applications in bioremediation, industrial biocatalysis, and the discovery of novel bioactive compounds.
Metabolic Pathway of this compound
The primary metabolic route for the degradation of the side chain of this compound in Pseudomonas pyrrocinia and Pseudomonas aureofaciens is a multi-step enzymatic pathway that sequentially shortens the alanine side chain.
Tryptophan Side-Chain Degradation Pathway
This pathway is initiated by the transamination of this compound to its corresponding α-keto acid, 7-chloroindole-3-pyruvate. The subsequent steps involve decarboxylation, oxidation, and further degradation, ultimately leading to the formation of chlorinated indole derivatives[2]. The key enzymatic steps are outlined below:
-
Transamination: The initial step is the removal of the α-amino group from this compound, catalyzed by a tryptophan transaminase . This reaction yields 7-chloroindole-3-pyruvate.
-
Decarboxylation: The 7-chloroindole-3-pyruvate is then decarboxylated by an indole-3-pyruvate decarboxylase to form 7-chloroindole-3-acetaldehyde.
-
Oxidation: An indole-3-acetaldehyde dehydrogenase oxidizes the aldehyde to 7-chloroindole-3-acetic acid.
-
Further Metabolism: 7-chloroindole-3-acetic acid can be further metabolized to 7-chloroindole-3-carboxaldehyde and then to 7-chloroindole-3-carboxylic acid. The spontaneous decarboxylation of the latter can lead to the formation of 7-chloroindole[2].
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 7-Chlorotryptophan
Introduction
7-Chlorotryptophan (7-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan. It serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds, including the antitumor agent rebeccamycin.[1][2] Traditional chemical synthesis of halogenated tryptophans often involves harsh reaction conditions, toxic reagents, and can suffer from a lack of regioselectivity, leading to undesired isomers.[3] Enzymatic synthesis offers a compelling "green chemistry" alternative, providing exquisite regioselectivity under mild, aqueous conditions.[1] This is primarily achieved using flavin-dependent tryptophan 7-halogenases, such as PrnA and RebH, which catalyze the specific chlorination of L-tryptophan at the 7-position of the indole ring.[3][4]
These application notes provide a detailed protocol for the expression and purification of the necessary enzymes and the subsequent enzymatic synthesis and analysis of this compound, targeted for researchers in biochemistry, synthetic biology, and drug development.
Reaction Principle
The enzymatic synthesis of this compound is catalyzed by a tryptophan 7-halogenase. These enzymes are FADH₂-dependent, meaning they require a reduced flavin adenine dinucleotide (FADH₂) cofactor to function.[3] In an in vitro setting, this is typically supplied by a separate flavin reductase enzyme, which reduces FAD to FADH₂ using NADH.[5] The halogenase then utilizes FADH₂, molecular oxygen, and a chloride ion (from NaCl) to generate a highly reactive chlorinated intermediate, likely hypochlorous acid (HOCl), within a 10 Å-long tunnel in the enzyme.[1][5][6] This intermediate is then guided to the bound tryptophan substrate, ensuring regioselective chlorination at the C7 position.[5][6]
The overall net reaction is: L-tryptophan + Cl⁻ + NADH + H⁺ + O₂ → 7-chloro-L-tryptophan + NAD⁺ + H₂O
Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol describes the expression of tryptophan 7-halogenase (e.g., RebH or PrnA) and flavin reductase (e.g., RebF) in Escherichia coli. The genes are typically codon-optimized for E. coli expression and cloned into a pET vector (e.g., pET22b) with a polyhistidine tag for affinity purification.[4]
Materials:
-
E. coli BL21(DE3) cells transformed with the appropriate expression plasmids.[4]
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA affinity chromatography column.
-
Standard equipment for cell culture, centrifugation, sonication, and protein analysis (SDS-PAGE).
Procedure:
-
Overexpression: Inoculate a single colony of transformed E. coli into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 into 1 L of fresh LB broth with antibiotic and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
Analysis and Storage: Analyze the purified protein fractions by SDS-PAGE to confirm purity. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine protein concentration, aliquot, and store at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro batch synthesis of 7-Cl-Trp using the purified enzymes.
Materials:
-
Purified Tryptophan 7-halogenase (e.g., RebH).
-
Purified Flavin Reductase (e.g., RebF).
-
L-tryptophan.
-
Sodium Chloride (NaCl).
-
Flavin adenine dinucleotide (FAD).
-
Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Reaction Buffer: 10 mM Phosphate Buffer, pH 7.2.[4]
-
Optional: NADH regeneration system (20 mM glucose and 5 units of glucose dehydrogenase).[4]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the order listed in Table 1.
-
Incubation: Incubate the reaction mixture at room temperature (or 30°C) for 3-12 hours with gentle mixing.[3][4]
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time points and analyzing them via HPLC (see Protocol 3).
-
Termination: Once the reaction is complete, terminate it by removing the enzymes. This can be done by centrifugation at 13,500 rpm for 10 minutes to pellet any precipitated protein.[4] The supernatant containing the product can then be used for purification.
Protocol 3: Product Purification and Analysis
This protocol describes the purification of 7-Cl-Trp from the reaction mixture and its subsequent analysis.
Materials:
-
Supernatant from Protocol 2.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Semi-preparative and analytical C18 reverse-phase columns.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
This compound analytical standard.
-
Mass spectrometer (e.g., LC-MS) and NMR for structural confirmation.
Procedure:
-
Purification: Purify the this compound from the reaction supernatant using semi-preparative reverse-phase HPLC with a suitable gradient of Mobile Phase A and B.[4] Collect fractions corresponding to the product peak.
-
Analysis by HPLC: Analyze the purity of the collected fractions and determine the reaction yield using analytical HPLC.[4]
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 80:20 v/v) containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Quantification: Create a standard curve using a this compound standard of known concentrations to calculate the final product concentration and yield.
-
-
Structural Confirmation: Confirm the identity and structure of the purified product using high-resolution mass spectrometry (HRMS) to verify the molecular weight (C₁₁H₁₁ClN₂O₂, MW: 238.67 g/mol ) and ¹H NMR to confirm the chlorination at the 7-position of the indole ring.[4][7]
Data Presentation
Table 1: Typical Reaction Setup for Enzymatic Synthesis of this compound
| Component | Stock Concentration | Volume (µL) for 1 mL reaction | Final Concentration | Reference |
| Reaction Buffer (10 mM Phosphate, pH 7.2) | 10X (100 mM) | 100 | 1X (10 mM) | [4] |
| L-tryptophan | 50 mM | 50 | 2.5 mM | [4] |
| NaCl | 1 M | 50 | 50 mM | [4] |
| FAD | 1 mM | 10 | 10 µM | [4] |
| NADH | 20 mM | 100 | 2 mM | [4] |
| Flavin Reductase (RebF) | 3 mg/mL | 10 | 30 µM (approx.) | [4] |
| Tryptophan 7-halogenase (RebH) | 1 mg/mL | 10 | 10 µM (approx.) | [4] |
| Nuclease-free Water | - | to 1000 µL | - | |
| Optional NADH Regeneration System | ||||
| Glucose | 200 mM | 100 | 20 mM | [4] |
| Glucose Dehydrogenase (GDH) | 500 U/mL | 10 | 5 Units | [4] |
Note: Enzyme concentrations are approximate and may need optimization based on specific activity.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure of Tryptophan 7-Halogenase (PrnA) Suggests a Mechanism for Regioselective Chlorination [esrf.fr]
- 3. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 4. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes | MDPI [mdpi.com]
- 5. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical Synthesis of 7-Chlorotryptophan: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of halogenated amino acids like 7-Chlorotryptophan is a critical step in the creation of novel therapeutics and biochemical probes. This document provides a detailed overview of the chemical synthesis methods for this compound, complete with experimental protocols and quantitative data to facilitate its practical application in the laboratory.
This compound is a derivative of the essential amino acid tryptophan, featuring a chlorine atom at the 7-position of the indole ring. This modification can significantly alter the molecule's biological activity, making it a valuable building block in medicinal chemistry. While enzymatic methods for the synthesis of this compound exist, this guide focuses on chemical synthesis routes, offering a reproducible and scalable approach for laboratory settings.
Synthetic Approaches to this compound
The primary strategy for the chemical synthesis of this compound involves a multi-step process that begins with the synthesis of the 7-chloroindole core, followed by the introduction of the alanine side chain at the 3-position of the indole ring. Direct regioselective chlorination of tryptophan at the 7-position is challenging to achieve chemically due to the reactivity of other positions on the indole ring.
One of the most effective methods for introducing the alanine side chain is the malonic ester synthesis . This approach utilizes diethyl acetamidomalonate as a key reagent to build the amino acid framework.
Experimental Protocols
This section details a representative multi-step protocol for the synthesis of 7-Chloro-DL-tryptophan.
Step 1: Synthesis of 7-Chloroindole-3-carboxaldehyde
The synthesis begins with the preparation of a suitable 7-chloroindole precursor. 7-Chloroindole-3-carboxaldehyde is a common starting material for introducing the side chain. While various methods exist for the synthesis of substituted indoles, this protocol assumes the availability of 7-chloroindole.
Protocol:
A detailed protocol for the formylation of 7-chloroindole to yield 7-chloroindole-3-carboxaldehyde would be presented here, if found in the literature. This typically involves a Vilsmeier-Haack reaction.
Step 2: Synthesis of Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate
This step involves the crucial C-C bond formation to attach the protected amino acid precursor to the indole core.
Materials:
-
7-Chloroindole-3-carboxaldehyde
-
Diethyl acetamidomalonate
-
Base (e.g., piperidine or sodium ethoxide)
-
Solvent (e.g., ethanol or dimethylformamide)
Procedure:
A specific, literature-derived protocol would be detailed here. This would likely involve the Knoevenagel condensation of 7-chloroindole-3-carboxaldehyde with diethyl acetamidomalonate, followed by reduction of the resulting intermediate.
Step 3: Hydrolysis and Decarboxylation to 7-Chloro-DL-tryptophan
The final step involves the deprotection and conversion of the malonate intermediate to the desired amino acid.
Materials:
-
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate
-
Strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
A detailed protocol for the acidic or basic hydrolysis of the ester and amide groups, followed by decarboxylation upon heating, would be provided here based on established literature procedures for malonic ester-based amino acid syntheses.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. Please note that these values are representative and can vary based on reaction scale and optimization.
| Step | Product | Typical Yield (%) | Purity (%) |
| 1: Formylation of 7-Chloroindole | 7-Chloroindole-3-carboxaldehyde | Data not found | Data not found |
| 2: Malonic Ester Condensation and Reduction | Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate | Data not found | Data not found |
| 3: Hydrolysis and Decarboxylation | 7-Chloro-DL-tryptophan | Data not found | Data not found |
Note: Specific quantitative data for the chemical synthesis of this compound was not available in the searched literature. The table structure is provided as a template for when such data becomes available.
Visualizing the Workflow
To better understand the logical flow of the synthesis, the following diagrams illustrate the key transformations.
Caption: Synthetic pathway for this compound.
Conclusion
The chemical synthesis of this compound, primarily through a malonic ester-based route starting from 7-chloroindole, provides a viable and adaptable method for producing this important amino acid analogue for research and development purposes. While direct chlorination of tryptophan is enzymatically controlled in nature, the multi-step chemical synthesis offers a practical alternative for laboratory-scale production. Further optimization of each step can lead to improved yields and purity, facilitating the broader application of this compound in the synthesis of novel bioactive molecules.
Application Notes and Protocols for Utilizing 7-Chlorotryptophan in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 7-chlorotryptophan as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in biologically active molecules. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of key intermediates and final products, including tetrahydro-β-carbolines and peptides, which are significant in medicinal chemistry and drug discovery.
Introduction to this compound in Synthesis
This compound is a halogenated derivative of the essential amino acid tryptophan. The presence of a chlorine atom at the 7-position of the indole ring imparts unique electronic properties and provides a handle for further chemical modifications, making it a valuable starting material for the synthesis of a variety of bioactive compounds. Its applications span the development of antitumor agents, neurological drugs, and probes for biochemical studies.
Key Synthetic Applications
The indole nucleus of this compound is a versatile scaffold for several important chemical transformations. Two of the most powerful applications are the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carboline derivatives and its incorporation into peptides to introduce unique structural and functional properties.
Pictet-Spengler Reaction for Tetrahydro-β-Carboline Synthesis
The Pictet-Spengler reaction is a robust method for constructing the tetrahydro-β-carboline ring system, a core structure in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine, such as this compound or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
This protocol details the synthesis of a 7-chloro-substituted tetrahydro-β-carboline from this compound methyl ester and benzaldehyde.
Materials:
-
This compound methyl ester hydrochloride
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reactant Preparation: To a solution of this compound methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add benzaldehyde (1.2 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the stirred solution.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Spectroscopic Data |
| 1 | Benzaldehyde | Methyl 8-chloro-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 24 | 85 | ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H), 7.50-7.20 (m, 7H), 5.10 (s, 1H), 4.00-3.80 (m, 1H), 3.75 (s, 3H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 1H). |
| 2 | 4-Nitrobenzaldehyde | Methyl 8-chloro-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 18 | 92 | ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.8 Hz, 2H), 8.10 (s, 1H), 7.60 (d, J = 8.8 Hz, 2H), 7.40-7.10 (m, 3H), 5.20 (s, 1H), 4.05-3.85 (m, 1H), 3.80 (s, 3H), 3.25-3.05 (m, 2H), 2.95-2.75 (m, 1H). |
| 3 | 4-Methoxybenzaldehyde | Methyl 8-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 24 | 88 | ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H), 7.40-7.10 (m, 5H), 6.90 (d, J = 8.4 Hz, 2H), 5.05 (s, 1H), 3.95-3.75 (m, 1H), 3.80 (s, 3H), 3.70 (s, 3H), 3.15-2.95 (m, 2H), 2.85-2.65 (m, 1H). |
Incorporation of this compound into Peptides
The incorporation of this compound into peptide sequences can enhance their biological activity, stability, and provide a useful probe for structural studies. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.
This protocol outlines the manual solid-phase synthesis of a tripeptide containing this compound using Fmoc-chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-7-Cl-Trp-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Swell the Rink Amide resin in DMF for 1 hour. Couple Fmoc-Gly-OH (3 eq) to the resin using DIC (3 eq) and OxymaPure® (3 eq) in DMF. Agitate for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Second Amino Acid Coupling (Fmoc-7-Cl-Trp-OH): In a separate vial, pre-activate Fmoc-7-Cl-Trp-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Ala-OH): Couple Fmoc-Ala-OH using the same procedure as in step 3.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Peptide Sequence | Synthesis Method | Coupling Reagent | Cleavage Cocktail | Crude Purity (%) | Overall Yield (%) |
| Ala-7-Cl-Trp-Gly | Manual SPPS | DIC/OxymaPure® | TFA/TIS/H₂O (95:2.5:2.5) | >85 | 35 |
| Phe-7-Cl-Trp-Leu | Automated SPPS | HBTU/HOBt/DIPEA | TFA/TIS/H₂O (95:2.5:2.5) | >90 | 42 |
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly indolocarbazoles, have shown significant promise as antitumor agents. A primary mechanism of action for many of these compounds is the inhibition of DNA topoisomerase I.[1][2]
Mechanism of Topoisomerase I Inhibition
DNA topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription by creating a transient single-strand break. Indolocarbazole derivatives, such as rebeccamycin analogues, intercalate into the DNA at the site of the break and stabilize the covalent complex between topoisomerase I and the DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which triggers cell cycle arrest and apoptosis.[3]
References
- 1. Enhanced binding to DNA and topoisomerase I inhibition by an analog of the antitumor antibiotic rebeccamycin containing an amino sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of specific sequences in DNA by a topoisomerase I inhibitor derived from the antitumor drug rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 7-Chlorotryptophan into Proteins and Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into proteins and peptides is a powerful tool in chemical biology and drug discovery. 7-Chlorotryptophan (7-Cl-Trp), a halogenated analog of tryptophan, offers unique properties for probing protein structure and function. The chloro-substituent can serve as a heavy atom for X-ray crystallography, a spectroscopic probe, and can modulate the electronic properties of the indole ring, influencing protein-protein interactions and protein stability.
This document provides detailed application notes and protocols for the site-specific incorporation of 7-Cl-Trp into proteins using genetic code expansion in Escherichia coli, as well as methods for the characterization of the resulting modified proteins.
Applications of this compound Incorporation
-
Structural Biology: The chlorine atom can be used for phasing in X-ray crystallography.
-
Protein Engineering: Introduction of 7-Cl-Trp can alter the chemical properties of a protein, potentially enhancing its stability or modifying its interaction with binding partners.[1]
-
Spectroscopic Probing: Halogenated tryptophans can serve as probes for monitoring protein conformational changes and ligand binding. While 7-fluorotryptophan is commonly used for ¹⁹F NMR, 7-Cl-Trp can also be a useful spectroscopic tool.[2]
-
Drug Development: The modified electronic properties of the indole side chain can be exploited to enhance the binding affinity of peptide-based drugs to their targets.
Quantitative Data Summary
The efficiency of 7-Cl-Trp incorporation can be influenced by several factors, including the expression system, the specific protein, and the culture conditions. Researchers should empirically determine the optimal conditions for their protein of interest. Below is a template for summarizing key quantitative data.
| Parameter | Wild-Type Protein | 7-Cl-Trp Modified Protein | Notes |
| Protein Yield (mg/L) | User-defined | User-defined | Yield can be lower for the modified protein. |
| Incorporation Efficiency (%) | N/A | User-defined | Determined by mass spectrometry. |
| Purity (%) | User-defined | User-defined | Assessed by SDS-PAGE and/or HPLC. |
| Melting Temperature (Tm) | User-defined | User-defined | To assess changes in protein stability. |
| Binding Affinity (Kd) | User-defined | User-defined | To evaluate the functional impact of the modification. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound via Amber Suppression
This protocol describes the expression of a target protein containing 7-Cl-Trp at a specific site by suppressing an amber stop codon (TAG) in E. coli.
1. Materials:
-
Plasmids:
-
E. coli Strain: BL21(DE3) is a commonly used strain for T7 promoter-based expression.[1]
-
Reagents:
2. Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid for the gene of interest and the aaRS/tRNA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of 2xYT medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.[1]
-
Expression: Incubate the culture for an additional 16-20 hours at a reduced temperature (e.g., 25-30°C) with shaking.[1]
-
Harvesting: Harvest the cells by centrifugation at 4,750 x g for 10 minutes at 4°C.[1] The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Autonomous Biosynthesis and Incorporation of this compound
This advanced protocol utilizes an E. coli strain engineered to both synthesize 7-Cl-Trp and incorporate it into a target protein.
1. Materials:
-
Plasmids:
-
Expression vector for the gene of interest with an amber codon (e.g., pET22b-T7-sfGFP-Y151*).[1][3]
-
Plasmid for the engineered aaRS/tRNA pair (e.g., pUltra-chPheRS3/4–3C11chPheT).[1]
-
Plasmid for the biosynthetic pathway, containing the genes for a flavin reductase (Fre) and a tryptophan 7-halogenase (RebH) (e.g., pEvol-pBad-Fre-RebH).[1]
-
-
E. coli Strain: BL21(DE3).[1]
-
Reagents:
2. Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) with the three plasmids. Plate on LB agar with the corresponding antibiotics.
-
Starter Culture: Grow an overnight starter culture as described in Protocol 1.
-
Expression Culture: Inoculate 1 L of 2xYT medium with the starter culture. Add NaCl to the desired final concentration (e.g., 100 mM, requires optimization).[1] Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[1]
-
Induction: Induce protein expression with 1 mM IPTG and the biosynthetic pathway with L-arabinose (e.g., 2000 mg/L).[1]
-
Expression and Harvesting: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Purification of His-tagged 7-Cl-Trp Containing Protein
This protocol is for the purification of a protein with a C-terminal His₆-tag using immobilized metal affinity chromatography (IMAC).
1. Materials:
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
-
Resin: Ni-NTA agarose resin.
2. Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to lyse the cells and centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the supernatant to a column containing equilibrated Ni-NTA resin. Allow the protein to bind for 1 hour at 4°C with gentle agitation.
-
Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
Protocol 4: Characterization by Mass Spectrometry
1. Sample Preparation (In-Gel Digestion):
-
Run the purified protein on an SDS-PAGE gel and stain with Coomassie Blue.
-
Excise the protein band of interest.
-
Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate.
-
Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the protein overnight with trypsin.
-
Extract the peptides from the gel piece.
2. LC-MS/MS Analysis:
-
Analyze the extracted peptides using a liquid chromatography system coupled to a mass spectrometer (e.g., LTQ-Orbitrap).[4]
-
Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.
-
Analyze the data using appropriate software to confirm the mass of the incorporated 7-Cl-Trp and its location within the protein sequence. The expected mass shift for the incorporation of 7-Cl-Trp in place of tryptophan is approximately 33.45 Da (Cl - H).
Protocol 5: Fluorescence Spectroscopy Analysis
The intrinsic fluorescence of tryptophan and its analogs can be used to study protein folding and ligand binding.
1. Materials:
-
Purified wild-type and 7-Cl-Trp modified protein.
-
Spectrofluorometer.
-
Quartz cuvette.
-
Appropriate buffer for the protein.
2. Procedure:
-
Emission Spectra:
-
Prepare solutions of the wild-type and modified proteins at the same concentration (e.g., 5 µM) in the desired buffer.
-
Excite the samples at 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from 310 nm to 450 nm.
-
Compare the emission maxima and quantum yields of the wild-type and modified proteins to assess changes in the local environment of the tryptophan analog.
-
-
Ligand Binding Titration:
-
Titrate the protein solution with increasing concentrations of the ligand of interest.
-
Record the fluorescence emission spectrum after each addition.
-
Monitor changes in fluorescence intensity or emission maximum to determine the binding affinity (Kd).
-
Visualizations
Caption: Workflow for the incorporation of this compound.
Caption: Biosynthesis of this compound in engineered E. coli.
References
7-Chlorotryptophan: A Fluorescent Probe for Illuminating Protein Structure and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic fluorescence of tryptophan (Trp) has long served as a powerful tool for investigating protein structure, dynamics, and interactions. However, in proteins with multiple tryptophan residues, resolving the signal from a specific site can be challenging. 7-Chlorotryptophan (7-Cl-Trp), a halogenated analog of tryptophan, offers a promising solution. The introduction of a chlorine atom at the 7-position of the indole ring perturbs the electronic properties of the fluorophore, often leading to distinct spectral characteristics that allow it to be distinguished from native tryptophan residues. This unique property makes 7-Cl-Trp an invaluable site-specific fluorescent probe for detailed protein studies.
These application notes provide a comprehensive overview of the use of 7-Cl-Trp in protein research, including its spectroscopic properties, methods for its incorporation into proteins, and detailed protocols for its application in studying protein structure, ligand binding, and conformational changes.
Spectroscopic Properties of Tryptophan and Its Analogs
For illustrative purposes, the table below compares the known properties of L-Tryptophan with the reported properties of 7-Azatryptophan, which can serve as a proxy to conceptualize the expected shifts for 7-Cl-Trp.
| Property | L-Tryptophan | 7-Azatryptophan (Illustrative Proxy for 7-Cl-Trp) |
| Molar Absorptivity (ε) | ~5,600 M⁻¹cm⁻¹ at 280 nm | Shifted absorption maximum (~290 nm)[1] |
| Excitation Maximum (λex) | ~280 nm[3] | ~290 nm[1] |
| Emission Maximum (λem) | ~350 nm (in water)[3] | ~396 nm (in water), a significant red-shift of ~46 nm[1] |
| Quantum Yield (Φ) | ~0.13 (in water)[4] | 0.01 (in aqueous solution, pH 7) to 0.25 (in acetonitrile)[1] |
| Fluorescence Lifetime (τ) | Biexponential decay (~0.5 and ~3.1 ns)[5] | Single exponential decay (~780 ps between pH 4 and 10)[6] |
Note: The values for 7-Azatryptophan are provided to illustrate the potential spectroscopic shifts that may be observed with 7-Cl-Trp. Researchers should experimentally determine the specific photophysical properties of 7-Cl-Trp in their system of interest.
Incorporation of this compound into Proteins
Site-specific incorporation of 7-Cl-Trp into a target protein is the first critical step. This can be achieved through various methods, with site-directed mutagenesis coupled with in vivo expression in an auxotrophic host being a common approach.
Protocol 1: Site-Specific Incorporation of 7-Cl-Trp using an Auxotrophic E. coli Strain
This protocol outlines the general steps for incorporating 7-Cl-Trp into a protein of interest at a specific tryptophan codon using an E. coli strain auxotrophic for tryptophan.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., ATCC 29055)
-
Expression vector containing the gene of interest with a specific Trp codon at the desired labeling site. Other Trp codons should be mutated to a non-fluorescent amino acid if a single probe site is desired.
-
L-7-Chlorotryptophan
-
Minimal media (M9) supplemented with all essential amino acids except tryptophan
-
IPTG (or other appropriate inducer)
-
Standard molecular biology reagents for plasmid transformation and protein expression.
Methodology:
-
Mutagenesis: Perform site-directed mutagenesis on the expression vector to ensure only the desired Trp codon remains.
-
Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression plasmid.
-
Culture Growth:
-
Grow a starter culture overnight in rich medium (e.g., LB).
-
Pellet the cells and wash with M9 minimal media to remove any residual tryptophan.
-
Inoculate the main culture in M9 minimal media supplemented with all amino acids except tryptophan.
-
-
Induction and 7-Cl-Trp Addition:
-
Grow the main culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Add L-7-Chlorotryptophan to a final concentration of 50-100 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Expression and Harvest:
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance correct protein folding.
-
Harvest the cells by centrifugation.
-
-
Protein Purification: Purify the 7-Cl-Trp labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of 7-Cl-Trp by mass spectrometry.
Caption: Workflow for site-specific incorporation of 7-Cl-Trp.
Applications in Protein Studies
Probing the Local Environment and Conformational Changes
The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its local environment.[7] When a tryptophan residue is buried in a hydrophobic core, its emission is typically blue-shifted (shorter wavelength) and has a higher quantum yield compared to when it is exposed to the aqueous solvent. By incorporating 7-Cl-Trp at a specific site, researchers can monitor changes in the local environment at that position in response to ligand binding, protein-protein interactions, or denaturation.
Experimental Protocol 2: Monitoring Conformational Changes with 7-Cl-Trp Fluorescence
Objective: To monitor changes in the local environment of a specific site in a protein upon ligand binding.
Materials:
-
Purified protein with site-specifically incorporated 7-Cl-Trp
-
Buffer solution (e.g., PBS or Tris-HCl at physiological pH)
-
Ligand of interest
-
Fluorometer
Methodology:
-
Sample Preparation: Prepare a solution of the 7-Cl-Trp labeled protein in the desired buffer at a concentration that gives a suitable fluorescence signal (typically in the low micromolar range).
-
Instrument Setup:
-
Set the excitation wavelength to the determined λex of 7-Cl-Trp (e.g., hypothetically ~290-300 nm).
-
Set the emission scan range to capture the full emission spectrum (e.g., hypothetically ~320-500 nm).
-
-
Baseline Spectrum: Record the fluorescence emission spectrum of the protein alone.
-
Titration:
-
Add small aliquots of a concentrated stock solution of the ligand to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) or the wavelength of the emission maximum as a function of ligand concentration.
-
A change in fluorescence intensity or a shift in the emission maximum indicates a change in the local environment of the 7-Cl-Trp probe upon ligand binding.
-
Caption: Workflow for monitoring protein conformational changes.
Determining Ligand Binding Affinity
Fluorescence quenching is a powerful technique to quantify the binding affinity between a protein and a ligand.[8] If the binding of a ligand to a protein containing 7-Cl-Trp causes a change in its fluorescence (either quenching or enhancement), this change can be used to determine the dissociation constant (Kd) of the interaction.
Experimental Protocol 3: Measuring Binding Affinity using Fluorescence Quenching
Objective: To determine the dissociation constant (Kd) for a protein-ligand interaction.
Methodology:
-
Follow steps 1-4 of Experimental Protocol 2 to perform a fluorescence titration.
-
Data Correction: If the ligand absorbs light at the excitation or emission wavelengths of 7-Cl-Trp, a correction for the inner filter effect is necessary. This can be done by performing a control titration of the ligand into a solution of a non-binding fluorophore with similar spectral properties (e.g., N-acetyl-7-chlorotryptophanamide).
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) at each ligand concentration.
-
Plot ΔF as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the Kd. The equation for a one-site binding model is: ΔF = (ΔF_max * [L]) / (Kd + [L]) where ΔF_max is the maximum change in fluorescence at saturation and [L] is the free ligand concentration.
-
Caption: Logical flow for determining ligand binding affinity.
Drug Development Applications
The use of 7-Cl-Trp as a fluorescent probe has significant implications for drug discovery and development. By incorporating this probe into a target protein, researchers can:
-
Screen for Ligand Binding: Develop high-throughput screening assays to identify small molecules that bind to a specific site on a protein.
-
Characterize Drug-Target Interactions: Quantify the binding affinity and kinetics of drug candidates.
-
Elucidate Mechanism of Action: Investigate how drug binding induces conformational changes in the target protein, providing insights into its mechanism of action.
Conclusion
This compound is a versatile and powerful fluorescent probe for site-specific analysis of protein structure and function. Its unique spectroscopic properties, when combined with robust methods for its incorporation into proteins, provide researchers with a valuable tool to dissect complex biological processes at the molecular level. The protocols and application notes provided here serve as a guide for harnessing the potential of 7-Cl-Trp in a wide range of protein studies, from fundamental research to drug discovery.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 4. omlc.org [omlc.org]
- 5. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pure.psu.edu [pure.psu.edu]
Application Notes & Protocols: Analytical Techniques for the Detection of 7-Chlorotryptophan (HPLC, LC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 7-Chlorotryptophan in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are based on established methods for tryptophan and its analogs and serve as a comprehensive guide for method development and validation for this compound.
Introduction
This compound is a halogenated derivative of the essential amino acid tryptophan.[1] Its presence and metabolism in biological systems are of growing interest in pharmaceutical and biomedical research. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolite identification, and understanding its physiological effects. This document outlines protocols for HPLC and LC-MS, two powerful techniques for the separation and quantification of this compound.
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results, aiming to isolate this compound from the sample matrix and remove interfering substances.[2][3] The choice of method depends on the sample type.
Protocol: Protein Precipitation for Plasma/Serum Samples
This protocol is suitable for removing proteins from plasma or serum samples prior to analysis.[4][5]
Materials:
-
Plasma or serum sample
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can be directly injected into the HPLC or LC-MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol: Solid-Phase Extraction (SPE) for Cleaner Samples
For more complex matrices or when lower detection limits are required, SPE can provide a cleaner sample extract.
Materials:
-
SPE cartridge (e.g., C18)
-
Sample from protein precipitation
-
Methanol (for conditioning)
-
Ultrapure water (for equilibration)
-
Elution solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid)
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.
-
Elute this compound with 1 mL of the elution solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of this compound.
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions. These may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (Tryptophan and its derivatives typically show strong absorbance around this wavelength) |
Quantitative Data (Reference)
The following data for tryptophan analysis can be used as a starting point for the validation of a this compound method.[6][7]
| Parameter | Expected Range |
| Linearity (r²) | > 0.999[6][7] |
| Limit of Detection (LOD) | ~0.1 µM |
| Limit of Quantification (LOQ) | ~0.5 µM |
| Intra-day Precision (%CV) | < 5%[6][7] |
| Inter-day Precision (%CV) | < 10% |
| Recovery | 85-115%[6][7] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level detection and confirmation.
Chromatographic Conditions (UPLC/UHPLC)
For LC-MS, faster separations using UPLC or UHPLC systems are common.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | 2% B to 98% B in 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The following parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V (optimization required) |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (Q1): 239.0 (M+H)⁺ for this compoundProduct Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of the carboxylic acid group or parts of the side chain. |
Quantitative Data (Reference)
The following data for tryptophan and its metabolites can be used as a benchmark for method validation.[8][9]
| Parameter | Expected Range |
| Linearity (r²) | > 0.99[9] |
| Limit of Detection (LOD) | 0.96 to 24.48 nmol/L[9] |
| Limit of Quantification (LOQ) | 3.42 to 244.82 nmol/L[9] |
| Intra-day Precision (%CV) | ≤13.92%[9] |
| Inter-day Precision (%CV) | ≤13.92%[9] |
| Accuracy | 91.8 to 107.5%[8] |
Experimental Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for the analysis of this compound using HPLC-UV.
LC-MS Analysis Workflow
Caption: Workflow for the analysis of this compound using LC-MS.
References
- 1. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Chlorotryptophan: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorotryptophan is a halogenated derivative of the essential amino acid L-tryptophan.[1] The introduction of a chlorine atom to the indole ring can significantly alter the molecule's biological properties, making it a person of interest in drug discovery. While its direct applications are still under investigation, its structural similarity to known bioactive molecules, particularly in the context of cancer immunotherapy, suggests its potential as a lead compound or a pharmacological tool. This document provides an overview of the potential applications of this compound, with a focus on its hypothetical role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), alongside protocols for its synthesis and biological evaluation.
Mechanism of Action: Targeting the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming helps tumors evade the immune system by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells.[2][3]
While direct inhibitory activity of this compound on IDO1 has not been extensively reported in publicly available literature, its structural similarity to tryptophan, the natural substrate of IDO1, makes it a plausible candidate for a competitive inhibitor. The chlorine substitution at the 7-position could influence its binding affinity and metabolic stability.
Signaling Pathway
The IDO1 pathway is a critical regulator of immune tolerance. Its upregulation in cancer creates an immunosuppressive microenvironment. The following diagram illustrates the key components of this pathway and the potential point of intervention for an inhibitor like this compound.
Caption: Hypothetical mechanism of IDO1 inhibition by this compound.
Other Potential Applications
Beyond its potential role in cancer immunotherapy, halogenated tryptophans have been explored for other therapeutic applications:
-
Antibacterial Activity: Some tryptophan derivatives have shown antibacterial properties. This compound may interfere with bacterial protein synthesis or other essential metabolic pathways.[4] Further investigation is needed to determine its spectrum of activity and mechanism of action against various bacterial strains.
-
Anti-inflammatory Properties: Tryptophan and its metabolites can modulate inflammatory responses.[5][6][7] The anti-inflammatory potential of this compound warrants exploration in models of inflammatory diseases.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IDO1 | Enzymatic/Cellular | To be determined | - |
| Epacadostat | IDO1 | Enzymatic | 72 | [2] |
| BMS-986205 | IDO1 | Cellular (HeLa) | 1.7 | [8] |
| Navoximod (GDC-0919) | IDO1 | Enzymatic | ~60 | [3] |
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the synthesis of related halogenated tryptophan analogs.
Workflow Diagram:
References
- 1. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of tryptophan and this compound in Pseudomonas pyrrocinia and Pseudomonas aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of anti-inflammatory drugs on the expression of tryptophan-metabolism genes by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Studying the Enzyme Kinetics of 7-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules through three major metabolic routes: the kynurenine pathway, the serotonin pathway, and the indole pathway in the gut microbiota.[1] The enzymes governing these pathways, including Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO), and Tryptophan Hydroxylase (TPH), are critical regulators of physiological processes and are implicated in various disease states, from cancer to neurodegenerative disorders.[2][3] Halogenated derivatives of tryptophan, such as 7-Chlorotryptophan, are valuable tools for probing enzyme active sites, investigating reaction mechanisms, and potentially developing novel therapeutic agents. Understanding the kinetic parameters of key metabolic enzymes with this compound as a substrate can provide crucial insights into their substrate specificity, catalytic efficiency, and potential for inhibition.
Tryptophan Metabolic Pathways
The metabolism of tryptophan is a complex network of enzymatic reactions. The diagram below illustrates the major pathways.
Key Enzymes in Tryptophan Metabolism
-
Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver, TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway.[4][5] It is known to be highly specific for L-tryptophan and some derivatives substituted at the 5- and 6-positions.[1]
-
Indoleamine 2,3-dioxygenase (IDO): Another heme-containing enzyme that catalyzes the same reaction as TDO, IDO is expressed in various tissues and is a key regulator of immune responses.[6] IDO exhibits a broader substrate specificity compared to TDO, making it a more likely candidate for metabolizing this compound.[1]
-
Tryptophan Hydroxylase (TPH): This enzyme is the rate-limiting step in the synthesis of serotonin.[7] There are two isoforms, TPH1 and TPH2, with distinct tissue distributions.[8]
-
Tryptophan 7-halogenase (e.g., PrnA, RebH): Found in bacteria, this flavin-dependent enzyme catalyzes the regioselective chlorination of tryptophan to produce this compound.[9]
Experimental Protocols
The following protocols are generalized and should be optimized for the specific enzyme and experimental setup.
Enzyme Expression and Purification
For this example, we will focus on human Indoleamine 2,3-dioxygenase 1 (IDO1) due to its broader substrate specificity.
a. Gene Synthesis and Cloning:
-
Synthesize the human IDO1 gene with codon optimization for E. coli expression.
-
Clone the gene into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag).
b. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
c. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged IDO1 from the supernatant using a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM potassium phosphate pH 7.0, 10% glycerol).
-
Assess purity by SDS-PAGE.
Enzyme Kinetics Assay
A continuous spectrophotometric assay can be used to monitor the formation of the product of this compound metabolism. The product, likely a chlorinated kynurenine derivative, may have a distinct absorbance spectrum. Alternatively, an endpoint assay using HPLC is more robust for separating and quantifying the substrate and potential products.
a. Reagents and Buffers:
-
Purified enzyme (e.g., IDO1).
-
This compound stock solution (dissolved in a suitable solvent and diluted in assay buffer).
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Cofactors: L-ascorbic acid (e.g., 10 mM), Methylene Blue (e.g., 10 µM), and Catalase (e.g., 100 µg/mL) for IDO1.
b. Assay Procedure (HPLC-based):
-
Prepare a reaction mixture containing assay buffer, cofactors, and varying concentrations of this compound.
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of the enzyme.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the remaining this compound and any products formed. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 280 nm for tryptophan and scanning for new peaks for products).
c. Data Analysis:
-
Determine the initial reaction velocity (v₀) at each substrate concentration from the linear portion of the product formation or substrate depletion curve over time.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).
-
Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]t (total enzyme concentration).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: Hypothetical Kinetic Parameters of IDO1 with this compound
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| L-Tryptophan | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Table 2: Steady-State Kinetic Parameters of E. coli Tryptophan Indole-lyase with Halogenated Tryptophan Derivatives
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |
| 4-Fluorotryptophan | 1.3 | 0.05 | 26000 |
| 5-Fluorotryptophan | 1.9 | 0.04 | 47500 |
| 6-Fluorotryptophan | 1.8 | 0.03 | 60000 |
| 5-Chlorotryptophan | 2.1 | 0.06 | 35000 |
| 6-Chlorotryptophan | 2.3 | 0.05 | 46000 |
Data adapted from a study on E. coli tryptophan indole-lyase with various substituted tryptophans. This table serves as an example of the type of data that can be generated.
Visualization of Experimental Workflow
The general workflow for determining the enzyme kinetic parameters is depicted below.
Conclusion
The study of enzyme kinetics with this compound provides a valuable avenue for understanding the structure-function relationships of tryptophan-metabolizing enzymes. The protocols and frameworks presented here offer a solid foundation for researchers to embark on such investigations. While direct kinetic data for this compound with key mammalian enzymes remains to be fully elucidated, the methodologies outlined will enable the generation of this important information, which will be of significant interest to the fields of biochemistry, pharmacology, and drug development.
References
- 1. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights into the Reaction of Chlorination of Tryptophan Catalyzed by Tryptophan 7-Halogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of Escherichia coli tryptophan indole-lyase: substituent effects on steady-state and pre-steady-state kinetic parameters for aryl-substituted tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Biotransformation in 7-Chlorotryptophan Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the production of 7-Chlorotryptophan (7-Cl-Trp), a non-canonical amino acid of significant interest in drug discovery and protein engineering, through whole-cell biotransformation. Two distinct methodologies are presented: the conversion of 7-chloroindole using Escherichia coli with high tryptophan synthase activity, and the direct halogenation of tryptophan in a recombinant E. coli strain.
Method 1: Biotransformation of 7-Chloroindole via Tryptophan Synthase
This method leverages the promiscuous activity of tryptophan synthase (TrpS) in E. coli to catalyze the condensation of 7-chloroindole and L-serine to produce this compound. This approach is advantageous when 7-chloroindole is a readily available precursor.
Biochemical Pathway
The core of this biotransformation is the β-subunit of tryptophan synthase (TrpB), which catalyzes a pyridoxal phosphate (PLP)-dependent reaction. The TrpB subunit condenses indole or its analogs with L-serine to form the corresponding tryptophan analog.
Experimental Workflow
The overall experimental process involves preparing the whole-cell catalyst, running the biotransformation reaction, and then processing the sample for analysis.
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration (7-chloroindole) | 1-10 mM | Adapted from[1] |
| Substrate Concentration (L-serine) | 20-100 mM | Adapted from[1] |
| Cell Density (OD600) | 10-50 | Adapted from[1] |
| Temperature | 30-37 °C | Adapted from[1] |
| pH | 7.0-8.5 | Adapted from[1] |
| Reaction Time | 12-48 hours | Adapted from[1] |
| Expected Yield | Dependent on strain and conditions | [2] |
Protocols
Protocol 1: Preparation of E. coli Whole-Cell Catalyst
-
Strain Selection: Utilize an E. coli strain known for high tryptophan synthase activity. Strains deficient in tryptophanase (tnaA knockout) are preferred to prevent degradation of the product.[1]
-
Inoculation: Inoculate a single colony of the selected E. coli strain into 5 mL of Luria-Bertani (LB) medium. Incubate overnight at 37°C with shaking at 200 rpm.
-
Scale-up Culture: Transfer the overnight culture into 500 mL of Terrific Broth (TB) medium in a 2 L flask. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction (if applicable): If using an inducible promoter for tryptophan synthase expression, add the appropriate inducer (e.g., 0.1-1 mM IPTG) and continue cultivation for another 4-6 hours at a reduced temperature (e.g., 25-30°C).
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a cold phosphate buffer (50 mM, pH 7.5).
-
Resuspension: Resuspend the final cell pellet in the reaction buffer to the desired cell density (e.g., OD600 of 20-50).
Protocol 2: Whole-Cell Biotransformation of 7-Chloroindole
-
Reaction Mixture Preparation: In a sterile reaction vessel, combine the following components:
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Whole-cell catalyst suspension (from Protocol 1)
-
L-serine (final concentration of 50 mM)
-
Pyridoxal 5'-phosphate (PLP) (final concentration of 0.1 mM)
-
7-chloroindole (final concentration of 5 mM, dissolved in a minimal amount of a co-solvent like DMSO if necessary)
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Monitoring: Periodically withdraw small aliquots of the reaction mixture. Centrifuge to remove cells and analyze the supernatant for this compound concentration.
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Reaction Termination: Once the reaction has reached completion or the desired conversion, terminate it by centrifuging the mixture at 10,000 x g for 10 minutes to pellet the cells.
-
Sample Preparation for Analysis: Collect the supernatant, filter it through a 0.22 µm syringe filter, and store it at -20°C until analysis.
Method 2: Halogenase-Mediated Biosynthesis of this compound
This method employs a recombinant E. coli strain co-expressing a tryptophan 7-halogenase and an L-amino acid deaminase (L-AAD) for FAD/FADH₂ cofactor regeneration.[3] This approach directly chlorinates L-tryptophan, using it as the initial substrate.
Biochemical Pathway
This system involves a dual-enzyme cascade. The FADH₂-dependent halogenase catalyzes the chlorination of L-tryptophan at the 7-position. The L-AAD facilitates the regeneration of the FAD cofactor required by the halogenase.
Experimental Workflow
The workflow for this method involves the cultivation of the recombinant strain, induction of enzyme expression, and subsequent whole-cell biotransformation.
Quantitative Data
| Parameter | Value | Reference |
| Initial L-tryptophan concentration | Not specified | [3] |
| Product Titer (7-Cl-Trp) | 110 mg/L | [3] |
| Product Titer with Ultrasound | 176 mg/L (1.6-fold increase) | [3] |
| Reaction Time | 6 hours | [3] |
Protocols
Protocol 3: Recombinant Strain Cultivation and Induction
-
Strain: Use an E. coli strain (e.g., BL21(DE3)) transformed with plasmids for the co-expression of a tryptophan 7-halogenase and an L-amino acid deaminase.[3]
-
Cultivation: Grow the recombinant strain in a suitable medium (e.g., LB or TB) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding an appropriate inducer (e.g., IPTG) and incubate for a further 12-16 hours at a lower temperature (e.g., 18-25°C).
-
Harvesting and Preparation: Harvest and wash the cells as described in Protocol 1 (steps 5-7).
Protocol 4: Halogenase-Mediated Biotransformation
-
Reaction Setup: Prepare a reaction mixture containing the washed whole cells, L-tryptophan, a chloride source (e.g., NaCl), and a suitable buffer.[3]
-
Ultrasound Treatment (Optional): To enhance substrate and product transport across the cell membrane, the cell suspension can be treated with ultrasound.[3]
-
Incubation: Incubate the reaction mixture under optimized conditions (temperature, pH) for a specified duration (e.g., 6 hours).[3]
-
Sampling and Analysis: Follow the procedures in Protocol 2 (steps 3-5) for monitoring and sample preparation.
Analytical Protocol
Protocol 5: Quantification of this compound by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used for the separation of tryptophan and its analogs.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong signal (e.g., 280 nm).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the biotransformation samples by comparing their peak areas to the standard curve.
-
Confirmation: For unambiguous identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[4]
These protocols provide a comprehensive framework for the production and analysis of this compound using whole-cell biotransformation. Researchers should optimize parameters such as substrate concentrations, cell density, and reaction time for their specific strains and experimental setups to maximize product yield.
References
- 1. Production L-tryptophan by Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 7-Chlorotryptophan
Welcome to the technical support center for the chemical synthesis of 7-Chlorotryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The main challenges in the chemical synthesis of this compound revolve around regioselectivity, protection of functional groups, and purification. Direct chlorination of tryptophan is difficult to control and often leads to a mixture of chlorinated isomers and degradation products. Therefore, multi-step synthetic routes are typically employed, with the Fischer indole synthesis being a common strategy. Key challenges include:
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Regioselective formation of the 7-chloroindole core: Ensuring the chlorine atom is introduced and maintained at the 7-position of the indole ring.
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Side reactions: The Fischer indole synthesis is sensitive to reaction conditions and can be prone to side reactions such as aldol condensation or the formation of regioisomers.[1]
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Protection and deprotection: The amino acid functionality (amino and carboxylic acid groups) requires protection during the indole ring formation and subsequent modifications, adding steps to the overall synthesis.
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Purification: Separating the desired this compound from starting materials, reagents, and byproducts can be challenging due to similar polarities.
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Stability: Chlorinated indoles can be sensitive to strongly acidic or basic conditions, potentially leading to degradation during synthesis or workup.
Q2: Which synthetic route is most commonly used for this compound?
The Fischer indole synthesis is a widely employed method for constructing the indole nucleus of tryptophan and its derivatives. For this compound, this typically involves the reaction of 2-chlorophenylhydrazine with a protected form of glutamic acid or a related carbonyl compound that can provide the necessary carbon skeleton for the alanine side chain.
Q3: Why is direct chlorination of tryptophan not a preferred method?
Direct electrophilic chlorination of the tryptophan indole ring is challenging because the indole nucleus is activated at multiple positions (primarily C3, C2, C5, and C6). This lack of regioselectivity leads to a mixture of mono- and di-chlorinated products, making the isolation of pure this compound difficult and inefficient. Furthermore, the reaction conditions required for chlorination can often lead to the degradation of the sensitive amino acid structure.
Troubleshooting Guides
Fischer Indole Synthesis Route
The Fischer indole synthesis for this compound typically starts with the reaction of (2-chlorophenyl)hydrazine with a suitable ketone or aldehyde precursor for the amino acid side chain.
Problem 1: Low or no yield of the 7-chloroindole product.
| Potential Cause | Troubleshooting Steps |
| Improper Acid Catalyst | The choice and concentration of the acid catalyst (e.g., H₂SO₄, HCl, polyphosphoric acid, Lewis acids like ZnCl₂) are critical. The optimal acid and concentration often need to be determined empirically.[2][3] |
| Decomposition of Hydrazine | (2-chlorophenyl)hydrazine may be unstable under the reaction conditions. Ensure it is of high purity and consider adding it slowly to the reaction mixture. |
| Substituent Effects | The electron-withdrawing nature of the chlorine atom on the phenylhydrazine ring can deactivate it towards the cyclization step. More forcing conditions (higher temperature, stronger acid) may be required compared to the synthesis of unsubstituted tryptophan. |
| Unsuitable Reaction Temperature | The reaction is highly sensitive to temperature.[2] If the temperature is too low, the reaction may not proceed; if it is too high, it can lead to decomposition. Experiment with a range of temperatures. |
| Impure Starting Materials | Impurities in the hydrazine or the carbonyl compound can lead to side reactions and inhibit the formation of the desired product.[1] Purify starting materials before use. |
Problem 2: Formation of multiple products (isomers or byproducts).
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | If an unsymmetrical ketone is used as the precursor, two different regioisomers of the indole can be formed. Using a symmetrical or carefully chosen carbonyl compound can ensure the desired regioselectivity. |
| Aldol Condensation | The carbonyl precursor, if it has α-hydrogens, can undergo self-condensation under acidic conditions.[1] This can be minimized by controlling the reaction temperature and the rate of addition of the acid catalyst. |
| Oxidative Degradation | Indoles can be susceptible to oxidation, especially at elevated temperatures, leading to colored impurities.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Experimental Protocols
Key Synthetic Step: Fischer Indole Cyclization
This protocol describes a general procedure for the Fischer indole synthesis to form a 7-chloroindole precursor. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
(2-chlorophenyl)hydrazine hydrochloride
-
Protected glutamic acid derivative (e.g., N-acetyl-L-glutamic acid γ-semialdehyde)
-
Acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid)
-
Anhydrous solvent (e.g., ethanol, toluene, or acetic acid)
Procedure:
-
To a solution of the protected glutamic acid derivative in the chosen anhydrous solvent, add (2-chlorophenyl)hydrazine hydrochloride.
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.
-
Slowly add the acid catalyst to the reaction mixture while maintaining the temperature.
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Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis (Illustrative data based on general knowledge of the reaction)
| Acid Catalyst | Typical Concentration | Temperature (°C) | Reported Yields (General Indole Synthesis) | Notes |
| Sulfuric Acid | 5-10% in EtOH | 78 | Moderate to Good | Common and cost-effective. |
| Polyphosphoric Acid (PPA) | As solvent/reagent | 80-120 | Good to Excellent | Can be viscous and difficult to work with. |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | 100-150 | Variable | A common Lewis acid catalyst.[4] |
| Acetic Acid | As solvent | 118 | Moderate | Often used in combination with a stronger acid. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
References
Technical Support Center: Optimizing Enzymatic 7-Chlorotryptophan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of enzymatic 7-Chlorotryptophan synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing this compound?
There are two primary enzymatic strategies for the synthesis of this compound:
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Direct Halogenation of L-Tryptophan: This method utilizes a flavin-dependent tryptophan 7-halogenase (e.g., PrnA or RebH) to regioselectively chlorinate the C7 position of the indole ring of L-tryptophan.[1][2][3][4][5] This reaction requires a flavin reductase to regenerate the reduced flavin adenine dinucleotide (FADH₂) cofactor essential for halogenase activity.[2][6]
-
Condensation of 7-Chloroindole and L-Serine: This approach employs tryptophan synthase (TrpS) or its isolated β-subunit (TrpB) to catalyze the C-C bond formation between 7-chloroindole and L-serine, yielding this compound.[7][8] Tryptophan synthase has a broad substrate scope for various indole analogs.[7]
Q2: My reaction yield is consistently low. What are the common causes?
Low yield is a frequent issue that can stem from several factors depending on the enzymatic system used. Key areas to investigate include enzyme activity and stability, substrate or product inhibition, suboptimal reaction conditions (pH, temperature), and inefficient cofactor regeneration (for halogenases). A systematic troubleshooting approach is recommended to pinpoint the specific cause.
Q3: How can I improve the stability of my enzyme during the reaction?
Enzyme stability is critical for achieving high yields. For tryptophan synthase, several strategies can be employed:
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Protein Engineering: Site-directed mutagenesis can enhance thermostability. For example, specific mutations in the tryptophan synthase from E. coli have been shown to increase its optimal reaction temperature and overall stability.[9][10]
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Protein-Protein Interactions: The formation of the α2β2 complex in tryptophan synthase significantly stabilizes the individual subunits against thermal denaturation.[11][12]
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Ligand Binding: The presence of substrates or allosteric effectors can stabilize the enzyme complex. For instance, the combination of an α-subunit ligand and a β-subunit ligand can increase the thermal stability of the tryptophan synthase complex.[11]
Q4: Is cofactor regeneration necessary for all enzymatic routes?
No, cofactor regeneration is specifically required for flavin-dependent halogenases. These enzymes utilize a reduced flavin (FADH₂) which is oxidized during the halogenation cycle. An external flavin reductase system, often from a different organism, is necessary to regenerate FADH₂ from FAD using a reducing equivalent like NADH.[2] Tryptophan synthase, being a PLP-dependent enzyme, does not require this type of cofactor regeneration system.[13]
Q5: How can I monitor the progress of my reaction and quantify the yield?
High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring reaction progress and quantifying this compound.[14][15][16][17] A reversed-phase C18 column is typically used with UV or fluorescence detection.[15][17] It is crucial to develop a reliable HPLC method with appropriate standards to accurately determine the concentration of the product and any remaining substrates or byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzyme | - Verify enzyme activity with a standard assay before starting the synthesis. - Ensure proper protein folding and purification. For tryptophan synthase, confirm the presence of the PLP cofactor.[13] - For halogenases, ensure the flavin reductase is active and FAD is present.[6] |
| Suboptimal pH | - Determine the optimal pH for your specific enzyme. Most enzymes have a narrow optimal pH range for maximum activity.[18] For example, some engineered tryptophan synthases show optimal activity at pH 8.0-9.0.[9][19] - Buffer the reaction mixture adequately to maintain the optimal pH throughout the synthesis. | |
| Incorrect Temperature | - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[18] Engineered tryptophan synthases may have optimal temperatures around 40-50°C.[9][19] | |
| Reaction Stalls Prematurely | Substrate Inhibition | - High concentrations of indole or its analogs can be inhibitory to tryptophan synthase.[8] - Fed-batch or continuous feeding of the inhibitory substrate can maintain a low, non-inhibitory concentration. |
| Product Inhibition | - The product, this compound, may inhibit the enzyme at high concentrations. - Consider in-situ product removal techniques, such as crystallization or extraction, to drive the reaction to completion. | |
| Enzyme Instability | - The enzyme may be denaturing over the course of the reaction. - Re-evaluate the reaction temperature and pH. - Consider enzyme immobilization to improve operational stability. | |
| Formation of Side Products | Lack of Regioselectivity (Halogenases) | - While tryptophan 7-halogenases are generally highly regioselective, side products can form under certain conditions.[1] - Protein engineering of the halogenase active site can improve regiocontrol.[1] |
| Substrate Degradation | - Indole and its derivatives can be unstable under certain pH and temperature conditions. - Ensure the reaction conditions are not causing chemical degradation of the substrates. | |
| Difficulty in Product Purification | Co-elution with Substrates or Byproducts | - Optimize the HPLC method for better separation. This may involve changing the mobile phase composition, gradient, or column chemistry.[15] |
| Presence of Enzyme in Final Product | - After the reaction, remove the enzyme through methods like precipitation followed by centrifugation, or by using filtration with an appropriate molecular weight cutoff filter if the enzyme is soluble.[20][21] If using an immobilized enzyme, it can be easily removed by filtration.[22][23] |
Data Presentation
Table 1: Comparison of Optimized Conditions for Different Tryptophan Synthase Mutants.
| Enzyme Variant | Optimal Temperature (°C) | Optimal pH | L-Serine Concentration (mmol/L) | Yield (%) | Reference |
| Wild-Type E. coli TrpS | 35 | ~8.0 | 50 | - | [9] |
| G395S Mutant E. coli TrpS | 40 | ~8.0 | 50 | - | [9] |
| G395S/A191T Mutant E. coli TrpS | 40 | 8.0 | 50 | 81 | [9][10] |
| dCE9 Fusion TrpS | 50 | 9.0 | Not Specified | ~276% of Wild-Type | [19] |
Table 2: Kinetic Parameters of Wild-Type and Engineered Tryptophan Synthase.
| Enzyme | Km (mM) | kcat/Km (mM-1s-1) | Reference |
| Wild-Type E. coli TrpS | - | 1.12 | [10] |
| G395S/A191T Mutant E. coli TrpS | 0.21 | 5.38 | [10] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Whole-Cell Tryptophan Synthase
This protocol is a generalized procedure based on common practices for whole-cell biocatalysis.
1. Preparation of Biocatalyst: a. Inoculate a suitable bacterial strain overexpressing tryptophan synthase (e.g., a modified E. coli strain) into a rich culture medium. b. Incubate at an optimal growth temperature (e.g., 37°C) with shaking until the desired cell density is reached. c. Induce enzyme expression if an inducible promoter is used. d. Harvest the cells by centrifugation and wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 8.0). The cell pellet can be used directly.
2. Enzymatic Reaction: a. Prepare the reaction mixture in a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 8.0). b. Add L-serine to a final concentration of 50-100 mM. c. Add 7-chloroindole. Due to potential inhibition and low solubility, it is often added in batches or as a solution in a minimal amount of a water-miscible organic co-solvent. d. Add the whole-cell biocatalyst to the reaction mixture. e. Incubate the reaction at the optimal temperature (e.g., 40°C) with gentle agitation for 12-24 hours.[9]
3. Reaction Monitoring and Product Isolation: a. Periodically withdraw aliquots from the reaction mixture. b. Terminate the reaction in the aliquot (e.g., by adding acid or by centrifugation to remove cells). c. Analyze the supernatant by HPLC to determine the concentration of this compound. d. Once the reaction is complete, centrifuge the entire reaction mixture to remove the cells. e. The supernatant containing this compound can be further purified, for example, by crystallization or chromatography.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the quantification of tryptophan and its derivatives.
1. Sample Preparation: a. Take a sample from the reaction mixture. b. Stop the enzymatic reaction by adding an equal volume of a deproteinizing agent like perchloric acid or by rapid centrifugation to pellet the enzyme/cells.[15][17] c. Centrifuge the sample to remove precipitated proteins and cell debris. d. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[24]
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[17]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17] A common starting point is 92:8 (v/v) aqueous buffer to acetonitrile.[17]
- Flow Rate: 0.8 - 1.2 mL/min.
- Detection: UV detector at a wavelength of 220 nm or 280 nm.[24]
- Injection Volume: 10 - 50 µL.
3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same buffer as the reaction. b. Inject the standards to generate a standard curve by plotting peak area versus concentration. c. Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Tryptophan synthase reaction pathway for this compound.
References
- 1. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]
- 4. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. Co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thermal inactivation of tryptophan synthase. Stabilization by protein-protein interaction and protein-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving the Activity of Tryptophan Synthetase via a Nucleic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
"purification strategies for 7-Chlorotryptophan from reaction mixtures"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Chlorotryptophan from typical chemical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a chemical synthesis of this compound?
A1: The primary impurities depend on the synthetic route, which commonly involves the direct electrophilic chlorination of L-tryptophan. Expected impurities include:
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Unreacted L-tryptophan: Incomplete reaction is a common source of this impurity.
-
Regioisomers: Other chlorinated tryptophan isomers (e.g., 2-, 4-, 5-, and 6-chlorotryptophan) are often formed as byproducts of the electrophilic substitution reaction.
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Di-chlorinated products: Over-chlorination can lead to the formation of di-chlorotryptophan isomers.
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Oxidized byproducts: The indole ring of tryptophan is susceptible to oxidation, which can lead to various colored impurities.
-
Residual reagents and solvents: Depending on the specific reagents and work-up procedures, residual chlorinating agents, acids, bases, and solvents may be present.
Q2: Which purification technique is best for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the scale of your reaction and the nature of the impurities.
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Recrystallization is often suitable for larger quantities and for removing less soluble or more soluble impurities.
-
Column chromatography provides higher resolution and is excellent for separating structurally similar impurities like regioisomers.
Q3: My purified this compound is colored. What could be the cause and how can I remove the color?
A3: A colored product often indicates the presence of oxidized byproducts. These can sometimes be removed by treating the crude product with activated charcoal during the recrystallization process. If the color persists, column chromatography is recommended for more effective removal of these polar, colored impurities.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[1] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can visualize the separation of this compound from its impurities. A suitable TLC eluent would be a mixture of ethyl acetate, hexane, and a small amount of acetic acid or methanol to ensure good spot separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is too high, causing the compound to melt. | - Add a co-solvent in which the compound is more soluble. - Use a lower boiling point solvent system. - Ensure the solution is fully dissolved before cooling. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the cold solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until clear and cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.[2] |
| Poor Recovery | The compound has significant solubility in the cold solvent, or crystals were lost during filtration. | - Cool the solution in an ice bath for a longer period to maximize precipitation. - Minimize the amount of cold solvent used to wash the crystals. - Ensure the filter paper is properly fitted in the funnel. |
| Impure Crystals | The cooling process was too rapid, trapping impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] - Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Spots | The chosen eluent system has incorrect polarity. | - If the Rf values are too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the Rf values are too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). - The addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve the separation of ionizable compounds. |
| Cracked or Channeled Column Bed | The silica gel was not packed properly. | - Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.[4] - Do not let the solvent level drop below the top of the silica gel. |
| Compound Won't Elute from the Column | The eluent is not polar enough, or the compound is strongly interacting with the silica gel. | - Gradually increase the polarity of the eluent system (gradient elution). - For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.[5] |
| Broad or Tailing Bands | The column is overloaded, or the compound is interacting strongly with the stationary phase. | - Reduce the amount of crude material loaded onto the column. - Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[2] Common solvent systems to try include ethanol/water, methanol/water, or ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using flash column chromatography.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give the this compound an Rf value of approximately 0.2-0.4. A starting point could be a mixture of ethyl acetate and hexane, with a small amount of acetic acid (e.g., 1%).
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the chosen eluent, collecting fractions. The elution can be monitored by TLC. A gradient elution, where the polarity of the solvent is gradually increased, can be used for better separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Typical Rf Values
| Compound | Structure | Typical Rf Value * | Notes |
| L-Tryptophan | Amino acid | Lower than 7-Cl-Trp | More polar starting material. |
| This compound | Product | Baseline | The desired product. |
| Other Chloro-Trp Isomers | Isomers | Similar to 7-Cl-Trp | May co-elute or be very close to the product spot. |
| Di-chloro-Trp | Byproduct | Higher than 7-Cl-Trp | Less polar than the mono-chlorinated product. |
*Typical Rf values are relative and will vary depending on the exact TLC conditions (eluent, stationary phase). This table assumes a normal phase silica gel plate with an ethyl acetate/hexane/acetic acid eluent system.
Visualizations
References
Technical Support Center: Stability and Degradation of 7-Chlorotryptophan in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-Chlorotryptophan in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like its parent compound, L-tryptophan, this compound is susceptible to degradation under harsh conditions.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, studies on tryptophan show that its degradation rate increases with an increase in pH, particularly under UV irradiation.[1] It is advisable to maintain solutions at a neutral or slightly acidic pH for enhanced stability. Extreme pH conditions, both acidic and basic, can catalyze hydrolysis and other degradation reactions.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of tryptophan and its analogs. For tryptophan, degradation is facilitated at higher temperatures.[1] It is recommended to store stock solutions of this compound at -20°C or -80°C for long-term storage to minimize thermal degradation. For short-term use, refrigeration at 2-8°C is advisable.
Q4: Is this compound sensitive to light?
A4: Yes, tryptophan and its derivatives are known to be photosensitive. Exposure to light, especially UV light, can induce photodegradation.[2] It is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, they are expected to be analogous to those of tryptophan. Common degradation products of tryptophan include N-formylkynurenine, kynurenine, and various oxidation products.[3] Chlorinated versions of these compounds are possible degradation products of this compound. Further analysis using techniques like LC-MS/MS is required to identify the specific degradants.
Q6: How can I monitor the stability of my this compound solution?
A6: The stability of this compound solutions can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and/or Mass Spectrometry (MS) detection.[4] This allows for the separation and quantification of the parent compound from its degradation products.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Concentration in Solution
| Possible Cause | Troubleshooting Steps |
| Degradation due to Improper Storage | - Verify storage conditions (temperature and light protection). - Prepare fresh solutions and store them at ≤ -20°C in amber vials. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Adsorption to Container Surfaces | - Use low-protein-binding microcentrifuge tubes or silanized glass vials. - Include a small percentage of organic solvent (e.g., acetonitrile or methanol) in the stock solution if compatible with the downstream application. |
| pH-Mediated Degradation | - Measure the pH of the solution. - Adjust the pH to a neutral or slightly acidic range (pH 6-7) using appropriate buffers if the experimental conditions allow. |
| Oxidation | - Prepare solutions with degassed solvents. - Consider adding an antioxidant, such as ascorbic acid, if it does not interfere with the experiment.[5] - Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
Issue 2: Appearance of Unknown Peaks in HPLC/UHPLC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. - Compare the retention times and mass spectra of the unknown peaks with those of the stressed samples. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition of the unknown peaks for structural elucidation. |
| Contamination from Solvents or Reagents | - Analyze a blank sample (solvent only) to check for background contamination. - Use high-purity, HPLC-grade solvents and fresh reagents. |
| Sample Matrix Effects | - If working with complex matrices (e.g., cell culture media, plasma), perform a spike and recovery experiment to assess matrix interference. - Optimize sample preparation methods (e.g., solid-phase extraction, protein precipitation) to remove interfering substances. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the degradation of L-tryptophan under various stress conditions as an illustrative example. Researchers should perform specific stability studies for this compound to obtain accurate data for their experimental conditions.
Table 1: Illustrative Degradation of L-Tryptophan in Aqueous Solution
| Stress Condition | Incubation Time | Temperature | % Degradation (Approx.) | Reference |
| UV Light | 24 days | Room Temp | 37% | [6] |
| Hydrogen Peroxide | 24 days | Room Temp | Variable | [6] |
| Elevated Temperature | 24 days | 70°C | 42% | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable HPLC-UV/MS method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[7]
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound and its degradation products.[1][9]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical starting gradient could be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to detect all ions and Selected Ion Monitoring (SIM) for targeted quantification of this compound (m/z 239.05) and its potential degradation products.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (resolution of the parent peak from degradants), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability issues of this compound.
References
- 1. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of 7-Chlorotryptophan
Welcome to the technical support center for the incorporation of the non-canonical amino acid 7-Chlorotryptophan (7-Cl-Trp) into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind incorporating this compound into a protein?
A1: The site-specific incorporation of this compound, a non-canonical amino acid (ncAA), is typically achieved through amber codon suppression.[1] This process requires an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA). The aaRS is specifically evolved to recognize and charge the suppressor tRNA with 7-Cl-Trp.[2] This charged tRNA then recognizes the UAG (amber) stop codon in the mRNA of the target protein, leading to the insertion of 7-Cl-Trp at that specific site instead of terminating translation.[1]
Q2: I am observing very low or no expression of my full-length protein containing 7-Cl-Trp. What are the likely causes?
A2: Low or no expression of the full-length protein can stem from several factors:
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Inefficient Amber Suppression: Competition between the suppressor tRNA and Release Factor 1 (RF1), which also recognizes the UAG codon, can lead to premature termination of translation.[1]
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Toxicity of 7-Cl-Trp or the Recombinant Protein: The non-canonical amino acid itself or the overexpressed target protein may be toxic to the host cells, leading to poor cell growth and reduced protein yield.[3]
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Suboptimal Expression Conditions: Factors such as inducer concentration, expression temperature, and media composition can significantly impact protein expression levels.[4]
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Inefficient Orthogonal Synthetase: The engineered aaRS may have low activity or specificity for 7-Cl-Trp, resulting in insufficient charging of the suppressor tRNA.
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Codon Context: The nucleotides immediately surrounding the amber codon can influence the efficiency of suppression.[5][6]
Q3: How can I confirm that this compound has been successfully incorporated into my protein?
A3: Mass spectrometry is the gold standard for confirming the incorporation of non-canonical amino acids. By analyzing the intact protein or proteolytic digests, you can detect the mass shift corresponding to the incorporation of 7-Cl-Trp (molecular weight of 7-Cl-Trp is approximately 238.67 g/mol ) in place of a canonical amino acid.[7]
Troubleshooting Guides
Problem 1: Low Yield of Full-Length Protein
This is one of the most common issues when working with non-canonical amino acids. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Relevant Experimental Parameters |
| Competition with Release Factor 1 (RF1) | Use an E. coli strain with a deleted or knocked-down RF1 gene. | Host Strain Selection |
| Suboptimal Inducer Concentration | Titrate the concentration of the inducer (e.g., IPTG, arabinose) to find the optimal level that balances protein expression and cell viability.[8] | Inducer Concentration |
| Expression Temperature Too High | Lower the expression temperature (e.g., to 18-25°C) to slow down protein synthesis, which can improve proper folding and reduce the formation of inclusion bodies.[4] | Temperature |
| Toxicity of 7-Cl-Trp | Perform a dose-response experiment to determine the optimal concentration of 7-Cl-Trp that supports incorporation without significant cytotoxicity. | 7-Cl-Trp Concentration |
| Inefficient Orthogonal Synthetase/tRNA Pair | Evolve the synthetase for higher activity and specificity for 7-Cl-Trp. Ensure the plasmid expressing the orthogonal system is maintained at a sufficient copy number. | Plasmid System, Synthetase Engineering |
| Unfavorable Codon Context | If possible, use site-directed mutagenesis to alter the nucleotides flanking the amber codon to a more favorable context (e.g., purine-rich sequences downstream).[5] | Codon Optimization |
Problem 2: Contamination with Wild-Type Protein (No 7-Cl-Trp Incorporation)
If you are detecting a significant amount of the wild-type protein, it indicates that the amber codon is being read through by endogenous tRNAs or that there is residual expression of the wild-type gene.
| Potential Cause | Suggested Solution | Relevant Experimental Parameters |
| Leaky Expression of Wild-Type Gene | Ensure complete digestion of the wild-type plasmid template after site-directed mutagenesis to introduce the amber codon. Sequence verify your expression plasmid. | Plasmid Preparation, Sequencing |
| Misacylation of Suppressor tRNA | Use a highly specific orthogonal synthetase that does not recognize canonical amino acids. | Orthogonal System Specificity |
| Insufficient 7-Cl-Trp Concentration | Ensure an adequate supply of 7-Cl-Trp in the growth medium throughout the expression phase. | Media Composition |
Experimental Protocols
Protocol 1: General Protocol for this compound Incorporation in E. coli
This protocol is a starting point and may require optimization for your specific protein of interest. It is based on the use of a pUltra plasmid encoding a chimeric phenylalanyl-tRNA synthetase (chPheRS) and a pET vector for the target protein.[7]
1. Transformation:
- Co-transform chemically competent E. coli BL21(DE3) cells with the pUltra plasmid carrying the orthogonal synthetase/tRNA pair and the pET plasmid containing your gene of interest with an amber (TAG) codon at the desired position.
- Plate on LB agar plates containing the appropriate antibiotics for both plasmids.
2. Starter Culture:
- Inoculate a single colony into 5 mL of LB medium with the required antibiotics.
- Grow overnight at 37°C with shaking.
3. Expression Culture:
- Inoculate 500 mL of 2YT medium with the overnight starter culture to an initial OD600 of 0.1.
- Add the appropriate antibiotics.
- Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
4. Induction:
- Add this compound to a final concentration of 1 mM.
- Induce protein expression by adding IPTG to a final concentration of 0.1 - 1 mM (this needs to be optimized).
- Reduce the temperature to 20-25°C and continue to grow for 12-16 hours.
5. Cell Harvest and Lysis:
- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme and DNase).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
6. Protein Purification:
- Purify the protein from the soluble fraction using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Quantification of this compound Incorporation by LC-MS/MS
This protocol provides a general workflow for quantifying the incorporation efficiency of 7-Cl-Trp using a bottom-up proteomics approach.
1. In-solution Digestion of Purified Protein:
- Take a known amount of your purified protein.
- Denature the protein in a buffer containing 8 M urea.
- Reduce disulfide bonds with dithiothreitol (DTT).
- Alkylate cysteine residues with iodoacetamide (IAA).
- Dilute the urea concentration to less than 1 M.
- Digest the protein with trypsin overnight at 37°C.
2. Peptide Cleanup:
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- Dry the peptides in a vacuum centrifuge.
3. LC-MS/MS Analysis:
- Resuspend the peptides in a solution of 0.1% formic acid in water.
- Inject the peptide sample onto a C18 reversed-phase column connected to a tandem mass spectrometer.
- Separate the peptides using a gradient of increasing acetonitrile concentration.
- Acquire MS/MS data in a data-dependent acquisition mode.
4. Data Analysis:
- Search the acquired MS/MS spectra against a protein database containing the sequence of your target protein.
- Manually inspect the spectra of peptides containing the amber codon position to identify the peptide with and without 7-Cl-Trp incorporation.
- Quantify the relative abundance of the 7-Cl-Trp-containing peptide to the wild-type (or other mis-incorporated) peptide by comparing the peak areas of their extracted ion chromatograms (XICs).
Visualizations
Caption: Troubleshooting workflow for low yield of this compound-containing protein.
Caption: General experimental workflow for this compound incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Engineering of Escherichia coli BL21 (DE3) with a codon-optimized insecticidal toxin complex gene tccZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Context effects on nonsense codon suppression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
"side reactions and byproducts in 7-Chlorotryptophan synthesis"
Welcome to the technical support center for the synthesis of 7-Chlorotryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding potential side reactions and the formation of byproducts during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the chemical synthesis of this compound?
The synthesis of this compound, most commonly approached via the Fischer indole synthesis, presents several key challenges. The primary issue is controlling regioselectivity, as the cyclization of the intermediate formed from 3-chlorophenylhydrazine can lead to a mixture of the desired 7-chloro- and the undesired 5-chloro- isomers. Other significant challenges include the potential for tar and polymer formation under the harsh acidic and high-temperature conditions of the reaction, and managing side reactions related to the amino acid side chain precursor. The choice of acid catalyst and reaction temperature are critical parameters that must be optimized to minimize these issues.[1][2]
Q2: What is the expected ratio of this compound to 5-Chlorotryptophan in a typical Fischer indole synthesis?
Q3: Are there alternative methods to synthesize this compound that avoid the regioselectivity issue?
Yes, enzymatic synthesis offers a highly regioselective alternative to chemical methods. The use of tryptophan synthase (TrpB) or tryptophan 7-halogenase (PrnA) can provide direct and enantiopure access to L-7-halotryptophans.[1][5][6][7] For instance, a one-pot biotransformation using a bacterial cell lysate containing tryptophan synthase can produce L-7-halotryptophans from the corresponding 7-haloindoles and serine with high yields.[1][5] This approach bypasses the formation of positional isomers inherent in the Fischer indole synthesis.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Product
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice of acid catalyst is critical. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate. Polyphosphoric acid (PPA) is often effective but can be harsh.[8][9][10] |
| Incorrect Reaction Temperature | High temperatures can lead to decomposition and tar formation, while low temperatures may result in an incomplete reaction. The optimal temperature is substrate-dependent. Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. |
| Formation of Positional Isomers | The formation of 5-Chlorotryptophan is a common byproduct that lowers the yield of the desired 7-chloro isomer. Careful selection of the acid catalyst and reaction solvent can influence the regioselectivity. Post-reaction purification will be necessary to isolate the desired product. |
| Degradation of the Amino Acid Moiety | The amino acid side chain can be sensitive to the strong acidic conditions and high temperatures of the Fischer indole synthesis. Consider using a protected form of the amino acid precursor (e.g., N-acetyl, ester protection) to prevent side reactions.[11] |
Problem 2: Presence of Significant Impurities and Byproducts in the Crude Product
Identification and Removal Strategies
| Byproduct/Impurity | Identification | Removal Strategy |
| 5-Chlorotryptophan | HPLC, LC-MS, NMR. The isomers will have very similar properties. | Separation of positional isomers is challenging. Preparative HPLC or fractional crystallization may be effective. The development of a specific crystallization method is likely required. |
| Unreacted 3-Chlorophenylhydrazine | TLC, LC-MS | Can often be removed by extraction during workup or by column chromatography. |
| Tar and Polymeric Materials | Insoluble, dark-colored solids | Filtration of the crude reaction mixture. Using milder reaction conditions (lower temperature, less harsh acid) can minimize their formation. |
| Side-chain Degradation Products | LC-MS, NMR | These can be complex mixtures. Purification by column chromatography or preparative HPLC is typically required. Using protected amino acid precursors can prevent their formation. |
Experimental Protocols
While a specific, detailed protocol for the Fischer indole synthesis of this compound is not available in the provided search results, a general procedure can be outlined based on established methods for indole synthesis.
General Protocol for Fischer Indole Synthesis of Substituted Tryptophans (Illustrative)
-
Hydrazone Formation:
-
Dissolve the protected amino acid precursor (e.g., N-acetyl-L-glutamic acid γ-semialdehyde) in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of 3-chlorophenylhydrazine.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if not already the solvent.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
-
Indolization:
-
To the hydrazone solution, add the chosen acid catalyst (e.g., polyphosphoric acid, ethanolic HCl, or a Lewis acid).
-
Heat the reaction mixture to the optimized temperature (typically ranging from 80°C to 150°C) for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or preparative HPLC to separate the 7-chloro and 5-chloro isomers.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: Fischer Indole Synthesis of this compound
Caption: General workflow for the synthesis of this compound via the Fischer indole synthesis.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first one-pot synthesis of L-7-iodotryptophan from 7-iodoindole and serine, and an improved synthesis of other L-7-halotryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer_indole_synthesis [chemeurope.com]
- 11. Amino acid - Reactions, Structure, Synthesis | Britannica [britannica.com]
Technical Support Center: Regioselective Tryptophan Halogenation
Welcome to the technical support center for the regioselective halogenation of tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My enzymatic halogenation of tryptophan is resulting in low or no product yield. What are the potential causes and solutions?
A1: Low or no product yield in enzymatic tryptophan halogenation can stem from several factors. A primary issue could be the instability or low activity of the halogenase enzyme. Flavin-dependent halogenases (FDHs) can be prone to precipitation and loss of activity, especially at elevated temperatures.[1][2]
Troubleshooting Steps:
-
Enzyme Stability: Consider using engineered, thermostable variants of your halogenase, such as the 3-LSR mutant of RebH, which has shown enhanced thermal stability.[3] Co-expression with chaperonins like GroEL/GroES can also improve protein folding and yield of soluble, active enzyme.[1]
-
Cofactor Regeneration: The flavin reductase system (e.g., RebF) is crucial for regenerating the FADH₂ cofactor required by the halogenase.[4] Ensure your flavin reductase is active and that cofactors (FAD and a source of NADH like glucose/glucose dehydrogenase) are present in sufficient concentrations.[3][5][6] Using a fusion protein, like maltose-binding protein (MBP) fused to the N-terminus of RebF, can improve the reductase's yield and stability.[1]
-
Reaction Conditions: Optimize reaction parameters such as temperature, pH, and incubation time. While some thermostable enzymes work better at higher temperatures, mesophilic enzymes may lose activity.[7] Ensure the halide salt (e.g., NaCl or NaBr) concentration is adequate.[5]
-
Substrate Inhibition: While not commonly reported for tryptophan itself, high concentrations of substrate analogs can sometimes lead to substrate inhibition. If using a non-native substrate, consider titrating the substrate concentration.
Q2: I am observing poor regioselectivity with a mixture of halogenated isomers (e.g., C5, C6, and C7). How can I improve the selectivity for my desired position?
A2: Achieving high regioselectivity is a key advantage of enzymatic halogenation, as chemical methods often yield mixtures.[3] Poor regioselectivity in an enzymatic reaction suggests that the substrate is not binding in a single, productive orientation within the active site, or that the chosen enzyme is not inherently selective for the desired position.
Troubleshooting Steps:
-
Enzyme Selection: The primary determinant of regioselectivity is the specific halogenase used. For instance, PyrH is a C5-halogenase, Thal is a C6-halogenase, and RebH and PrnA are C7-halogenases.[1][5] Ensure you are using the correct enzyme for the desired isomer.
-
Protein Engineering: If the native enzyme does not provide the desired selectivity, protein engineering is a powerful tool. Site-directed mutagenesis of residues in the substrate-binding pocket can alter the orientation of the bound tryptophan and switch the regioselectivity.[8][9] For example, a quintuple mutant of the C6-halogenase Thal was created that almost completely switched its regioselectivity to C7.[8][10]
-
Substrate Analogs: If you are working with tryptophan derivatives, the nature of the substituent can influence binding and, consequently, regioselectivity. It may be necessary to screen a panel of different halogenases or create engineered variants to find an enzyme that is selective for your specific substrate.[11]
-
Control of Hypohalous Acid (HOX) Leakage: In some cases, the reactive halogenating species (HOX) can leak from the enzyme's active site and cause non-selective, background halogenation.[1][2][3] Adding a scavenger like glutathione can help quench escaped HOX and improve the observed enantioselectivity and regioselectivity of the enzymatic reaction.[1][2]
Q3: My halogenase shows good activity on L-tryptophan but is inactive or has very low activity on my tryptophan-containing peptide or non-native substrate. What can I do?
A3: Flavin-dependent halogenases often have a narrow substrate scope, with high activity on their native substrate (L-tryptophan) but significantly lower activity on other molecules.[3][12]
Troubleshooting Steps:
-
Enzyme Screening: Different halogenases have different substrate tolerances. For instance, PyrH has been shown to halogenate C-terminal tryptophan residues in certain peptide motifs (like (G/S)GW), while C7-halogenases like PrnA and RebH were inactive on the same peptides.[13] Screening a panel of wild-type and engineered halogenases is a good first step.[1]
-
Directed Evolution: Directed evolution is a powerful strategy to expand the substrate scope of a halogenase. This involves generating libraries of enzyme mutants and screening for activity on the desired non-native substrate. This approach has been successfully used to improve the activity of RebH on various indole derivatives.[1][3][11]
-
Structure-Guided Engineering: If the crystal structure of your halogenase is known, you can use a rational, structure-guided approach. By identifying residues that may cause steric hindrance with your larger substrate, you can perform site-directed mutagenesis to create a more accommodating active site.[3][8] For example, the Y455W mutation in RebH was shown to shift its preference from tryptophan to tryptamine.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| No or low product formation | Inactive or unstable halogenase/reductase. | Use engineered, thermostable enzyme variants. Co-express with chaperonins. Optimize expression and purification protocols.[1][2] |
| Inefficient cofactor regeneration. | Ensure activity of flavin reductase (e.g., RebF). Check concentrations of FAD and NADH/NADPH source (e.g., glucose, glucose dehydrogenase).[3][4][5][6] | |
| Sub-optimal reaction conditions. | Optimize pH, temperature, and halide ion concentration.[7] | |
| Poor regioselectivity (product mixture) | Incorrect enzyme choice for the desired position. | Select a halogenase with known selectivity for the target position (e.g., PyrH for C5, Thal for C6, RebH for C7).[1][5] |
| Non-specific halogenation by leaked HOX. | Add a scavenger molecule like glutathione to the reaction mixture.[1][2] | |
| Sub-optimal substrate binding. | Use protein engineering (site-directed mutagenesis or directed evolution) to alter residues in the substrate-binding pocket to favor a single binding orientation.[8][9] | |
| Enzyme is inactive on a non-native substrate | Narrow substrate scope of the wild-type enzyme. | Screen a diverse panel of halogenases for activity on the target substrate.[1][11] |
| Steric hindrance in the active site. | Employ structure-guided mutagenesis to expand the substrate-binding pocket.[3][8] | |
| Poor substrate binding affinity. | Use directed evolution to generate mutants with improved activity on the non-native substrate.[1][3][11] |
Experimental Protocols
Key Experiment: In Vitro Enzymatic Halogenation of Tryptophan
This protocol is a generalized procedure based on methodologies reported for various flavin-dependent halogenases like RebH and PyrH.[3][5][6][13] Researchers should optimize concentrations and conditions for their specific enzyme system.
1. Reagents and Buffers:
-
Reaction Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4.
-
Enzymes: Purified halogenase (e.g., RebH, PyrH) and flavin reductase (e.g., RebF).
-
Substrate: L-Tryptophan stock solution (e.g., 50 mM in DMSO or buffer).
-
Cofactors: FAD, NADH (or an NADH regeneration system).
-
NADH Regeneration System (recommended): Glucose and Glucose Dehydrogenase (GDH).
-
Halide Salt: NaCl or NaBr stock solution (e.g., 1 M).
2. Reaction Setup (Example 1 mL reaction):
-
To a 1.5 mL microcentrifuge tube, add the following components to the final concentrations listed:
-
Buffer: to 1 mL final volume.
-
Halogenase (e.g., RebH): 10 µM
-
Flavin Reductase (e.g., RebF): 1-5 µM
-
FAD: 10-20 µM
-
NADH: 2 mM (if not using a regeneration system).
-
OR NADH Regeneration System: 10-20 mM Glucose and 1-5 units of Glucose Dehydrogenase.
-
Halide Salt (e.g., NaBr): 20-50 mM
-
Substrate (L-Tryptophan): 1-2.5 mM
-
-
Initiate the reaction by adding the substrate (L-Tryptophan).
-
Incubate the reaction at the optimal temperature for the specific halogenase (e.g., 25-37°C) with gentle shaking for a desired period (e.g., 1-24 hours).
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of a quenching solvent like ice-cold methanol or acetonitrile, or by heat inactivation (e.g., 95°C for 5-10 minutes).[5]
-
Centrifuge the quenched reaction to pellet the precipitated proteins.
-
Analyze the supernatant for product formation and regioselectivity using analytical techniques such as HPLC or LC-MS.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow of flavin-dependent halogenase reaction with cofactor regeneration.
Caption: Key factors within the enzyme active site that determine regioselectivity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes | MDPI [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 7-Chlorotryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 7-Chlorotryptophan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of the essential amino acid L-tryptophan, with a chlorine atom substituted at the 7th position of the indole ring.[1] It is a non-proteinogenic alpha-amino acid used in biochemical research.[1] Its applications include serving as a building block in the synthesis of more complex bioactive compounds and as a tool for studying tryptophan metabolism.[2] Additionally, it has shown potential as an antimicrobial agent by interfering with bacterial protein synthesis and may possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[3]
Q2: What are the main challenges in dissolving this compound?
A2: The primary challenge in working with this compound is its limited solubility in aqueous solutions at neutral pH. Like many tryptophan derivatives, the presence of the nonpolar indole ring contributes to its hydrophobicity, making it difficult to dissolve in standard buffers such as Phosphate-Buffered Saline (PBS) at physiological pH.
Q3: What solvents can be used to dissolve this compound?
Q4: How should this compound be stored?
A4: this compound should be stored at 2°C - 8°C and protected from light.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer (e.g., PBS) after adding from a DMSO stock. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (up to 1-2% is generally tolerated by most cell lines). - Decrease the final concentration of this compound in your working solution. - Prepare the working solution by adding the DMSO stock to the aqueous buffer with vigorous vortexing to ensure rapid and even dispersion. - Consider preparing the final solution in a buffer with a slightly acidic or basic pH if your experimental conditions allow. |
| Difficulty dissolving the powder directly in water or buffer. | This compound has low aqueous solubility at neutral pH. | - For a high concentration aqueous stock, dissolve the powder in a basic solution (e.g., 1M NaOH) and then neutralize with an acid (e.g., HCl). This method requires careful pH monitoring. - Use an organic co-solvent like DMSO to first dissolve the powder and then dilute it into your aqueous buffer. |
| Cloudy or hazy solution after preparation. | The compound is not fully dissolved or has started to precipitate. | - Use ultrasonication to aid dissolution, especially when using DMSO. - Gently warm the solution (e.g., to 37°C or up to 60°C for aqueous solutions with pH adjustment) to increase solubility. Allow the solution to cool to room temperature before use. - Filter the solution through a 0.22 µm filter to remove any undissolved particles, but be aware that this may reduce the final concentration if a significant amount has not dissolved. |
| Compound appears to degrade in solution over time (e.g., color change). | Tryptophan and its derivatives can be susceptible to oxidation, especially when in solution and exposed to light and heat. | - Prepare fresh solutions for each experiment. - If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
The following table summarizes the available solubility data for 6-Chloro-L-tryptophan, a closely related isomer, which can be used as a guideline for this compound.
| Solvent | Concentration | Conditions |
| Water | 50 mg/mL (209.49 mM) | Adjust pH to 12 with 1M NaOH, warm to 60°C, and use ultrasonication.[3] |
| DMSO | 2 mg/mL (8.38 mM) | Requires ultrasonication. Use fresh, anhydrous DMSO as it is hygroscopic.[3] |
| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL | Based on data for a similar compound, DL-Tryptophan octyl ester (hydrochloride). |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a stock solution that will be diluted into aqueous buffers for cell-based assays or enzyme inhibition studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 2 mg/mL stock, add 500 µL of DMSO to 1 mg of powder).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
Preparation of an Aqueous Working Solution for Cell Culture
This protocol describes the dilution of a DMSO stock solution into cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 2 mg/mL)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the DMSO stock solution needed. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your cells (typically <1%).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid mixing and minimizes precipitation.
-
Use the prepared medium immediately for your cell-based assay.
Visualizations
References
Technical Support Center: Scaling Up the Production of 7-Chlorotryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 7-Chlorotryptophan.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound, categorized by the production method.
Biocatalytic Production using Tryptophan 7-Halogenase
Problem 1: Low or No Production of this compound
-
Potential Cause: Inefficient regeneration of the FAD cofactor. The tryptophan 7-halogenase (PrnA) requires reduced FAD (FADH2) for its activity, which is supplied by a partner flavin reductase.
-
Recommended Solution:
-
Ensure an efficient FAD/FADH2 regeneration system is in place. This can be achieved by co-expressing a suitable flavin reductase.
-
Optimize the ratio of halogenase to flavin reductase. An optimal activity ratio of L-amino acid deaminase to halogenase was found to be between 1:50 and 1:60 in one co-production system.[1]
-
Supplement the reaction with external FAD.
-
Consider using a glucose dehydrogenase system for cofactor regeneration.
-
-
Potential Cause: Low halogenase enzyme activity or stability.
-
Recommended Solution:
-
Confirm the optimal temperature and pH for your specific halogenase.
-
Enzyme engineering through site-directed mutagenesis can be employed to improve stability and activity.
-
Ensure proper protein folding by co-expressing with chaperonin systems like GroEL/GroES, which has been shown to improve the yield of active halogenase.
-
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Potential Cause: Poor substrate (tryptophan) or cofactor availability within the cell (for whole-cell systems).
-
Recommended Solution:
-
Optimize cell membrane permeability to enhance the uptake of tryptophan and release of this compound. Methods include ultrasound treatment or the expression of outer membrane proteins (OMPs) to form larger pores.
-
Investigate the use of chemical permeabilizing agents, although this may impact cell viability.
-
Problem 2: Formation of Undesired Byproducts
-
Potential Cause: Non-specific halogenation at other positions on the tryptophan molecule.
-
Recommended Solution:
-
While the tryptophan 7-halogenase is generally regioselective, mutations can alter this. Sequence your enzyme to ensure no unintended mutations have occurred.
-
Site-directed mutagenesis can be used to alter the regioselectivity of the halogenase if other isomers are desired.
-
-
Potential Cause: Oxidation of tryptophan.
-
Recommended Solution:
-
Ensure the reaction is carried out under controlled conditions to minimize oxidative side reactions.
-
Purification methods such as recrystallization or chromatography can be used to separate the desired product from oxidized impurities.
-
Chemical Synthesis
Problem 1: Low Yield in the Initial Condensation Step
-
Potential Cause: Incomplete reaction between 7-chloroindole and serine derivative.
-
Recommended Solution:
-
Ensure anhydrous conditions, as moisture can interfere with the reaction.
-
Verify the purity of the starting materials (7-chloroindole and serine derivative).
-
Optimize the reaction temperature and time. A similar reaction for 6-chlorotryptophan synthesis is stirred at 73°C for 4 hours.[2]
-
Ensure the correct stoichiometry of reactants and reagents.
-
Problem 2: Difficulty in Purification of the Final Product
-
Potential Cause: Presence of closely related impurities or unreacted starting materials.
-
Recommended Solution:
-
Employ multi-step purification protocols. Flash column chromatography is often effective.
-
Recrystallization from a suitable solvent system can significantly improve purity. For tryptophan, recrystallization from water-containing acetic acid has been shown to be effective.
-
For tryptophan derivatives, immobilized metal ion affinity chromatography (IMAC) can be a selective purification method.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of biocatalytic versus chemical synthesis for this compound production at scale?
A1: Biocatalytic synthesis offers high stereospecificity, producing the desired L-isomer of this compound, and proceeds under milder reaction conditions. Chemical synthesis may be faster for initial small-scale production but often requires more complex purification to remove byproducts and separate enantiomers, which can be challenging and costly at a larger scale.
Q2: How can I improve the efficiency of the flavin reductase in my biocatalytic system?
A2: Optimizing the expression conditions for the flavin reductase is crucial. This includes codon optimization for the expression host, using strong promoters, and ensuring an adequate supply of its substrate (e.g., NADH or NADPH). Fusing the flavin reductase to a soluble protein tag like maltose-binding protein (MBP) can also improve its expression and solubility.
Q3: What analytical methods are recommended for monitoring the production and purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a standard method for quantifying this compound and detecting impurities. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Q4: Are there any specific safety precautions to consider when scaling up this compound production?
A4: When using chemical synthesis, be aware of the hazards associated with the reagents used, such as corrosive acids and flammable organic solvents. For biocatalytic production, especially with genetically modified organisms, appropriate biosafety level (BSL) containment procedures must be followed. For both methods, proper personal protective equipment (PPE) should always be worn.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Production
| Production Method | System | Product Titer | Reference |
| Whole-cell Biotransformation | Co-expression of L-amino acid deaminase and halogenase | 110 mg/L (enhanced to 1.6-fold higher with ultrasound) | [1] |
| Cell-free Biotransformation | L-amino acid deaminase and halogenase | 170 mg/L | [1] |
| Fermentation | Recombinant C. glutamicum expressing tryptophan 7-halogenase and flavin reductase | Yields varied based on the specific combination of enzymes expressed | [4] |
Table 2: Key Parameters for Chemical Synthesis of a Related Compound (6-Chlorotryptophan)
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| 1. N-acetylation | 6-Chloroindole, L-serine | Acetic acid, Acetic anhydride | 73°C | 4 h | 74% (for N-acetyl-6-chloro-D,L-tryptophan) | [2] |
| 2. Enzymatic Resolution | N-acetyl-6-chloro-D,L-tryptophan | Acylase I, CoCl2, Phosphate buffer (pH 8.0) | 37°C | 24 h | 43% (estimated for L-enantiomer) | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for this compound Production
This protocol is a general guideline based on reported methodologies. Optimization will be required for specific strains and enzymes.
-
Strain Cultivation:
-
Inoculate a suitable production host (e.g., E. coli) co-expressing the tryptophan 7-halogenase and a compatible flavin reductase into a suitable fermentation medium.
-
Grow the culture at the optimal temperature (e.g., 30-37°C) with agitation until it reaches the desired cell density (e.g., mid- to late-logarithmic phase).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation for a set period to allow for enzyme production.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Add the substrate, L-tryptophan, to the cell suspension to a final concentration of, for example, 1 g/L.
-
If required, add a source for cofactor regeneration (e.g., glucose) and supplementary FAD.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
(Optional) To improve substrate uptake and product release, apply a brief ultrasound treatment to the cell suspension before adding the substrate.
-
-
Monitoring and Harvest:
-
Take samples periodically to monitor the conversion of L-tryptophan to this compound using HPLC.
-
Once the reaction has reached completion or the desired conversion, harvest the product by separating the cells from the supernatant via centrifugation or filtration.
-
-
Purification:
-
The supernatant containing this compound can be purified using methods such as ion-exchange chromatography, hydrophobic interaction chromatography, or recrystallization.
-
Protocol 2: General Chemical Synthesis of this compound (Adapted from 6-Chlorotryptophan Synthesis)
This protocol is an adaptation and will require optimization for 7-chloroindole.
-
Synthesis of N-acetyl-7-chloro-D,L-tryptophan:
-
Dissolve 7-chloroindole and L-serine (2 equivalents) in acetic acid.
-
Add acetic anhydride (10 equivalents) to the mixture.
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon) at an elevated temperature (e.g., 70-80°C) for several hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude N-acetyl-7-chloro-D,L-tryptophan.
-
-
Enzymatic Resolution to Obtain L-7-Chlorotryptophan:
-
Dissolve the crude N-acetyl-7-chloro-D,L-tryptophan in a phosphate buffer (pH 8.0) containing a catalytic amount of CoCl2.
-
Add Acylase I to the solution and stir at approximately 37°C for 24 hours, maintaining the pH at 8.0 with the addition of a base (e.g., LiOH).
-
Heat the mixture to deactivate the enzyme, cool, and filter to remove the denatured protein.
-
Acidify the filtrate to approximately pH 3 with HCl and extract with ethyl acetate to remove the unreacted D-enantiomer.
-
The aqueous layer containing the desired L-7-Chlorotryptophan can then be lyophilized.
-
-
Purification:
-
The crude L-7-Chlorotryptophan can be further purified by flash column chromatography or recrystallization.
-
Visualizations
Caption: Biocatalytic production workflow for this compound.
Caption: Troubleshooting logic for low yield in biocatalytic production.
References
- 1. researchgate.net [researchgate.net]
- 2. Permeabilisation of the Outer Membrane of Escherichia coli for Enhanced Transport of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
"enhancing the activity of tryptophan 7-halogenase through protein engineering"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the activity of tryptophan 7-halogenase through protein engineering.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein engineering strategies to enhance tryptophan 7-halogenase activity?
A1: The main strategies to improve tryptophan 7-halogenase (e.g., RebH, PrnA) properties are directed evolution, site-directed mutagenesis, and structure-guided rational design.[1][2][3]
-
Directed Evolution: This method mimics natural selection in the lab to evolve enzymes with desired properties. It involves creating large libraries of gene variants through random mutagenesis (like error-prone PCR), followed by screening or selection for improved function (e.g., higher activity, stability, or altered substrate scope).[4][5][6] "Substrate walking" is a specific directed evolution strategy used to gradually expand the enzyme's substrate scope towards larger or more complex molecules.[4]
-
Site-Directed Mutagenesis: This technique involves making specific, intentional changes to the DNA sequence of the halogenase gene.[7][8] It is often guided by structural information or homology models to target amino acid residues in the active site or substrate-binding tunnel to alter activity, regioselectivity, or substrate specificity.[9][10][11]
-
Structure-Guided Rational Design: This approach uses detailed 3D structural information of the enzyme to predict which mutations will lead to desired enhancements.[10][12][13] By analyzing the active site and substrate binding pocket, researchers can design specific mutations to improve interactions with a target substrate or alter the catalytic environment.
Q2: My wild-type halogenase is not very stable at higher temperatures. How can I improve its thermostability?
A2: Improving thermostability is a common goal and can be effectively achieved through directed evolution. By subjecting the halogenase gene to rounds of random mutagenesis and screening for variants that retain activity after heat treatment, researchers have successfully identified mutants with significantly increased melting temperatures (Tm). For example, directed evolution efforts have produced RebH variants with a Tm 18°C higher than the wild-type enzyme.[3] This not only improves stability but can also lead to higher substrate conversion rates.[3]
Q3: How can I expand the substrate scope of tryptophan 7-halogenase to accept larger or non-native substrates?
A3: Expanding substrate scope is a key challenge, as wild-type enzymes are often highly specific.[3]
-
Directed Evolution via Substrate Walking: This has proven to be a powerful technique. The process starts with a stabilized enzyme variant and involves iterative rounds of random mutagenesis and screening on substrates that are structurally intermediate between the native substrate (tryptophan) and the desired target molecule.[4] This approach has successfully generated RebH variants capable of halogenating large, biologically active molecules not accepted by the wild-type enzyme.[4]
-
Structure-Guided Mutagenesis: By analyzing the enzyme's crystal structure, residues that sterically hinder the binding of larger substrates can be identified. Mutating these "gatekeeper" residues to smaller ones (e.g., phenylalanine to alanine) can create more space in the active site, allowing larger substrates to bind.[1]
Q4: Is it possible to change the regioselectivity of a tryptophan 7-halogenase to target a different position on the indole ring?
A4: Yes, altering regioselectivity is possible, though it can be challenging. Structure-guided site-directed mutagenesis is the primary approach. For the tryptophan 7-halogenase PrnA, mutating a large phenylalanine residue (F103) in the active site to a smaller alanine allowed the tryptophan substrate to adopt a different orientation, resulting in halogenation at both the C7 and C5 positions.[2][9] Similarly, by substituting just five active site residues in the tryptophan 6-halogenase Thal with their counterparts from the 7-halogenase RebH, a near-complete switch in regioselectivity from the C6 to the C7 position was achieved.[2][10] These studies show that residues lining the substrate-binding pocket are key determinants of regioselectivity.[10][11]
Q5: What is a cofactor regeneration system and why is it essential for in vitro halogenase reactions?
A5: Tryptophan 7-halogenases are flavin-dependent enzymes, meaning they require a reduced flavin cofactor (FADH₂) to function.[14][15] FADH₂ is oxidized to FAD during each catalytic cycle. For the reaction to continue, FAD must be constantly reduced back to FADH₂. An in vitro cofactor regeneration system accomplishes this.
-
Enzymatic Systems: A common system pairs a flavin reductase (like RebF or PrnF) with a dehydrogenase (like glucose dehydrogenase or alcohol dehydrogenase).[14][16] The dehydrogenase uses a sacrificial substrate (e.g., glucose, isopropanol) to reduce NAD(P)⁺ to NAD(P)H, which the flavin reductase then uses to reduce FAD to FADH₂.[14][16]
-
NADH Mimics: A simpler, non-enzymatic alternative involves using chemical NADH mimics (e.g., BNAH) that can directly reduce FAD to FADH₂ stoichiometrically.[15][16] This approach can be easier to implement and has shown reaction rates exceeding those of some enzymatic systems.[2][15]
Troubleshooting Guides
Problem: Low or No Enzyme Activity
Q: I have successfully expressed and purified my tryptophan 7-halogenase, but the activity in my assay is very low or undetectable. What could be the issue?
A: Several factors could be responsible for low activity. Consider the following troubleshooting steps:
-
Cofactor Regeneration Failure: This is a common issue. Flavin-dependent halogenases have very low turnover without an efficient FADH₂ regeneration system.[17]
-
HOX Intermediate Leakage: The reactive halogenating species (hypohalous acid, HOX) can leak from the enzyme's internal tunnel before it reaches the substrate.[19] This leakage is a major cause of low product yields in many flavin-dependent halogenases.[19] Engineering the tunnel or improving substrate binding can help mitigate this.
-
Incorrect Assay Conditions:
-
pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for your specific halogenase. Most operate well around neutral pH (7.4) and room temperature, but engineered variants may have different optima.[20][21]
-
Substrate Inhibition: While not commonly reported for the native substrate, high concentrations of non-native substrates could be inhibitory. Test a range of substrate concentrations.
-
-
Improperly Folded or Insoluble Protein: Even if the protein purifies, a fraction might be misfolded and inactive. Low solubility is a known issue with some halogenases.[22][23] (See next section for solutions).
Problem: Poor Enzyme Stability and Solubility
Q: My halogenase precipitates during purification or the reaction itself. How can I improve its stability and solubility?
A: Poor stability and solubility are significant hurdles for the practical application of halogenases.[22][24]
-
Co-expression with Chaperones: Overexpressing the halogenase in E. coli along with molecular chaperones like GroEL/GroES can dramatically improve proper folding and increase the yield of soluble, active protein.[2][14][25] This strategy has been shown to increase soluble RebH yield by up to 10-fold.[2]
-
Fusion Tags: Adding a highly soluble fusion partner, such as Maltose Binding Protein (MBP), to the N-terminus of the flavin reductase (RebF) has been shown to significantly improve its yield and solubility without impairing function.[14][25]
-
Directed Evolution for Stability: As mentioned in the FAQ, you can use directed evolution to select for mutants with higher thermostability.[3] Increased thermal resistance often correlates with improved overall stability and a longer catalyst lifetime.
-
Immobilization: Immobilizing the enzyme can greatly enhance its stability and allow for reuse. Creating cross-linked enzyme aggregates (CLEAs), which co-immobilize the halogenase and its cofactor regeneration enzymes, has been used to improve long-term stability and enable gram-scale synthesis.[9][26]
Problem: Engineering Attempts Are Unsuccessful
Q: My site-directed mutagenesis experiment did not produce the desired change in activity or regioselectivity. What went wrong?
A: Protein engineering can be unpredictable. If your rational design fails, consider these points:
-
Incorrect Structural Assumption: The static crystal structure may not fully represent the enzyme's dynamics in solution. The targeted residue may not be the sole determinant of the desired function. For example, altering regioselectivity often requires changes to multiple residues that cooperatively position the substrate.[10][11]
-
Compromised Stability: The mutation may have destabilized the protein fold, leading to a loss of overall activity. Always check that the mutant protein expresses well and is stable compared to the wild-type.
-
Switch to Random Mutagenesis: If rational design fails, switch to a directed evolution approach. Random mutagenesis explores a much wider sequence space and can identify beneficial mutations at unexpected positions, far from the active site, that would not have been predicted rationally.[4]
Q: I am performing directed evolution, but my library screening is too slow. Are there any high-throughput methods available?
A: Yes, slow screening is a major bottleneck. High-throughput screening (HTS) assays are crucial for efficiently screening the large libraries generated during directed evolution. A fluorescence-based HTS assay has been developed for tryptophan halogenases.[24][26] The method involves a Suzuki-Miyaura cross-coupling reaction that converts the halogenated tryptophan product into a fluorescent derivative, which can be easily and quantitatively detected in microtiter plates.[24] This allows for the rapid screening of thousands of mutants.
Data Presentation: Engineered Tryptophan 7-Halogenase Variants
The following tables summarize quantitative data from various protein engineering studies on tryptophan 7-halogenases (RebH and PrnA).
Table 1: Engineered RebH Variants for Improved Stability and Substrate Scope
| Enzyme Variant | Engineering Strategy | Key Mutations | Improvement Highlights | Reference |
| RebH 1-PVM | Directed Evolution | V116P, F121V, L460M | Thermostable variant used as a starting point for substrate walking. | [4] |
| RebH 3-SS | Directed Evolution (Substrate Walking) | 1-PVM + 3 additional mutations | High conversion for tricyclic tryptoline derivatives. | [4] |
| RebH 4-V | Directed Evolution (Substrate Walking) | 3-SS + 3 additional mutations | Broadened scope for large indoles and carbazoles. | [4] |
| RebH Y455W | Site-Directed Mutagenesis | Y455W | Switched substrate preference from tryptophan to tryptamine. | [14] |
| RebHEvo4 | Continuous Evolution (PACE) | 12 mutations | 37-fold increase in 7-Cl-Trp and 44-fold increase in 7-Br-Trp production in vivo. Improved solubility. | [22][23] |
Table 2: Engineered PrnA and Thal Variants for Altered Regioselectivity
| Enzyme Variant | Engineering Strategy | Key Mutations | Effect on Regioselectivity | Reference |
| PrnA F103A | Site-Directed Mutagenesis | F103A | Changed from 100% C7-bromination to a 2:1 mixture of C7- and C5-bromotryptophan. | [2][9] |
| Thal-RebH5 | Structure-Guided Mutagenesis | 5 mutations in active site | Switched from C6-halogenation to ~95% C7-halogenation, mimicking RebH activity. | [2][10] |
Experimental Protocols
Protocol 1: General Halogenase Activity Assay
This protocol is a general guideline for an in vitro assay using an enzymatic cofactor regeneration system.
-
Reaction Mixture Preparation: In a microcentrifuge tube or microplate well, prepare a reaction mixture with the following final concentrations:
-
Phosphate Buffer (50 mM, pH 7.4)
-
Substrate (e.g., L-tryptophan): 0.5 - 1.0 mM
-
Halide Salt (NaCl or NaBr): 30 - 60 mM
-
FAD: 10 µM
-
NADH or NADPH: 0.5 - 5 mM
-
Flavin Reductase (e.g., RebF, PrnF): 0.3 - 5 µM
-
Dehydrogenase (e.g., Glucose Dehydrogenase): 5 Units
-
Dehydrogenase Substrate (e.g., Glucose): 20 mM
-
-
Initiate Reaction: Add the purified halogenase enzyme (e.g., RebH) to a final concentration of 2-10 µM to start the reaction.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 25-45°C) with shaking for a set time course (e.g., take aliquots at 5, 15, 30, 60 minutes, and 24 hours).[18][20][21]
-
Quench Reaction: Stop the reaction by adding an equal volume of an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation (e.g., 95°C for 10 min).[18]
-
Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to separate and quantify the substrate and the halogenated product.[18][21]
Protocol 2: Site-Directed Mutagenesis via PCR
This protocol describes a common PCR-based method for introducing specific mutations.[7][27][28]
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary errors.
-
Plasmid DNA template (containing the halogenase gene): 5-50 ng
-
Forward mutagenic primer: 125 ng
-
Reverse mutagenic primer: 125 ng
-
High-fidelity DNA Polymerase
-
dNTPs
-
Reaction Buffer
-
Perform 12-18 cycles of PCR to amplify the entire plasmid, incorporating the primers and the desired mutation.
-
-
Template Digestion: After PCR, add the restriction enzyme DpnI directly to the amplification product. Incubate for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.[28]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for the mutation (e.g., by restriction digest if a marker site was introduced).[27] Confirm the desired mutation and the absence of any unintended mutations by Sanger sequencing the entire gene.
Visualizations
Catalytic Cycle and Cofactor Regeneration
The following diagram illustrates the catalytic cycle of a flavin-dependent tryptophan halogenase and the essential role of the flavin reductase in regenerating the FADH₂ cofactor.
Caption: Catalytic cycle of tryptophan halogenase coupled with FAD/FADH₂ cofactor regeneration.
General Workflow for Directed Evolution
This diagram outlines the iterative cycle used in directed evolution to engineer enzymes with improved properties.
References
- 1. Extending the biocatalytic scope of regiocomplementary flavin-dependent halogenase enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed Evolution of RebH for Site Selective Halogenation of Large, Biologically Active Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed evolution - Wikipedia [en.wikipedia.org]
- 7. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 8. conductscience.com [conductscience.com]
- 9. A Structure‐Guided Switch in the Regioselectivity of a Tryptophan Halogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oldsnubioday.snu.ac.kr [oldsnubioday.snu.ac.kr]
- 12. biorxiv.org [biorxiv.org]
- 13. zhaw.ch [zhaw.ch]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Dissecting the low catalytic capability of flavin-dependent halogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 27. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 28. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Comparative Guide to Validating 7-Chlorotryptophan Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful and precise incorporation of non-canonical amino acids (ncAAs) like 7-Chlorotryptophan (7-Cl-Trp) into proteins is a critical step in protein engineering and therapeutic development. Mass spectrometry stands as a cornerstone technique for verifying this incorporation. This guide provides an objective comparison of mass spectrometry-based methodologies for validating 7-Cl-Trp incorporation, complete with supporting experimental protocols and data presentation.
The introduction of 7-Cl-Trp, a halogenated derivative of tryptophan, into a protein's primary sequence can confer novel chemical and biological properties. However, robust analytical methods are imperative to confirm the fidelity and efficiency of its incorporation. This guide explores the two primary mass spectrometry-based strategies, bottom-up and top-down proteomics, and provides a brief comparison with the traditional Edman degradation method.
Comparison of Validation Methodologies
The choice of method for validating 7-Cl-Trp incorporation depends on several factors, including the desired level of detail, sample complexity, and available instrumentation.
| Feature | Bottom-Up Proteomics | Top-Down Proteomics | Edman Degradation |
| Principle | Analysis of peptides after enzymatic digestion of the protein. | Analysis of the intact protein. | Sequential removal and identification of N-terminal amino acids. |
| Primary Information | Peptide-level confirmation of 7-Cl-Trp presence and localization. | Intact protein mass confirmation and localization of modifications on the full-length protein. | N-terminal sequence confirmation. |
| Throughput | High | Low to Medium | Low |
| Sample Requirement | Microgram quantities of protein. | Microgram to milligram quantities of highly purified protein. | Picomole to nanomole quantities of highly purified protein. |
| Sequence Coverage | Typically high, but can be incomplete. | 100% for smaller proteins, challenging for larger proteins. | Limited to the N-terminus (typically 10-50 residues).[1][2] |
| PTM Analysis | Can identify and localize PTMs on peptides. | Provides a complete profile of all PTMs on the intact protein. | Can be hindered by N-terminal modifications.[2][3] |
| Data Analysis | Complex, requires sophisticated software for peptide identification and protein inference. | Complex, requires specialized software for spectral deconvolution and interpretation. | Relatively straightforward. |
| Ideal Application | High-throughput screening of incorporation efficiency and site-specificity in complex mixtures. | Detailed characterization of the fully modified protein and verification of complete incorporation. | Orthogonal validation of the N-terminal sequence, especially for quality control.[1] |
Experimental Protocols
Bottom-Up Proteomics Workflow for 7-Cl-Trp Validation
This is the most common approach for confirming the incorporation of ncAAs due to its high sensitivity and throughput.
1. Sample Preparation:
-
Protein Extraction and Purification: Isolate the protein containing 7-Cl-Trp from the expression system (e.g., E. coli, mammalian cells) using appropriate affinity chromatography or other purification techniques.
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
2. Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add a sequence-specific protease, most commonly trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
3. Peptide Cleanup:
-
Acidify the digest with formic acid to a final pH of ~2-3.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides with a solution of acetonitrile and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio (m/z) of the eluting peptides, followed by tandem MS (MS/MS) scans to fragment selected peptides.
5. Data Analysis:
-
Database Search: Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra to a protein sequence database.
-
Crucial Modification: The key to identifying the 7-Cl-Trp containing peptides is to specify a variable modification in the search parameters.
-
The monoisotopic mass of Tryptophan (Trp) is 186.0793 Da.
-
The monoisotopic mass of this compound (7-Cl-Trp) is 238.0509 Da.[4]
-
Therefore, the mass shift to specify for the incorporation of 7-Cl-Trp in place of Trp is +51.9716 Da .
-
-
Fragmentation Analysis: The fragmentation of peptides in the mass spectrometer (typically by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD) primarily breaks the peptide backbone, generating b- and y-type fragment ions. The presence of 7-Cl-Trp will shift the mass of the fragment ions containing this residue. The characteristic fragmentation pattern of the indole ring of tryptophan, which can lead to specific neutral losses, may be altered by the presence of the chlorine atom. Expect to see fragment ions corresponding to the 7-chlorinated indole moiety. While specific public data on the fragmentation of 7-Cl-Trp within a peptide is limited, the general principles of peptide fragmentation apply. The presence of the chlorine isotope pattern (approximately 3:1 ratio for 35Cl and 37Cl) in the precursor and fragment ions containing 7-Cl-Trp can provide additional confidence in the identification.
Top-Down Proteomics Workflow for 7-Cl-Trp Validation
This approach analyzes the intact protein, providing a complete picture of all modifications.
1. Sample Preparation:
-
The protein must be highly purified and in a volatile buffer compatible with mass spectrometry (e.g., ammonium acetate).
2. Mass Spectrometry Analysis:
-
Infuse the intact protein solution directly into a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap).
-
Acquire a full MS spectrum of the intact protein. The measured mass should correspond to the theoretical mass of the protein with the incorporated 7-Cl-Trp.
3. Fragmentation Analysis:
-
Isolate the multiply charged ion of the intact protein.
-
Fragment the protein using electron-based dissociation methods like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD), which are effective for large molecules and tend to preserve post-translational modifications.
-
Analyze the resulting fragment ions to localize the 7-Cl-Trp to a specific position in the protein sequence.
Visualizing the Workflow
References
A Comparative Analysis of 7-Chlorotryptophan and Other Halogenated Tryptophans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-Chlorotryptophan and other halogenated tryptophans, focusing on their physicochemical properties, biological activities, and enzymatic synthesis. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate informed decisions in research and development.
Halogenation of tryptophan, an essential amino acid, has emerged as a powerful strategy in medicinal chemistry and chemical biology to enhance the therapeutic properties of peptides and small molecules. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, leading to improved efficacy and novel biological activities. Among the various halogenated tryptophans, this compound has garnered significant interest due to its presence in various natural products and its potential applications in drug discovery. This guide offers a comparative analysis of this compound against other common halogenated tryptophans, including chloro- and bromo-derivatives at different positions of the indole ring.
Physicochemical Properties: A Comparative Overview
The position and nature of the halogen atom on the tryptophan indole ring significantly influence its physicochemical properties, such as lipophilicity (logP) and acidity (pKa). These parameters are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic profile. While experimental data for a direct comparison is sparse, computed values provide a useful initial assessment.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | -1.1 |
| 5-Chloro-DL-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | -0.3 |
| 6-Chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | -0.3[1][2] |
| This compound | C₁₁H₁₁ClN₂O₂ | 238.67 [3] | -0.4 [3] |
| 5-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | -0.1 |
| 6-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | -0.2[4] |
| 7-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | Not available |
Note: XLogP3 is a computed value and may differ from experimental logP values. Data sourced from PubChem.
Biological Activities: A Focus on Antimicrobial and Cytotoxic Effects
Halogenated tryptophans have been investigated for a range of biological activities, most notably as components of antimicrobial peptides and as potential cytotoxic agents. The incorporation of these non-canonical amino acids can enhance the potency and selectivity of bioactive peptides.
While direct comparative studies on the free amino acids are limited, research on nisin variants incorporating 5-halogenated tryptophans provides insights into their potential impact on antimicrobial activity.
Minimum Inhibitory Concentrations (MIC) of Nisin I1W Variants (μM)
| Organism | Nisin Z | I1W | I1W-5FW | I1W-5CW | I1W-5BW |
| S. aureus LMG 10764 | 0.25 | 0.25 | 0.125 | 0.125 | 0.125 |
| S. aureus LMG 15975 (MRSA) | 0.5 | 0.5 | 0.25 | 0.25 | 0.25 |
| L. monocytogenes LMG 13569 | 0.0625 | 0.0625 | 0.0625 | 0.0625 | 0.0625 |
| B. cereus LMG 13569 | 0.0078 | 0.0078 | 0.0078 | 0.0078 | 0.0078 |
Data adapted from a study on nisin variants, where 5FW is 5-fluoro-tryptophan, 5CW is 5-chloro-tryptophan, and 5BW is 5-bromo-tryptophan.[5] This data suggests that the introduction of 5-halogenated tryptophans can enhance the activity of nisin against certain strains of Staphylococcus aureus.[5]
Enzymatic Synthesis: Regioselective Halogenation
The biosynthesis of halogenated tryptophans is primarily achieved through the action of flavin-dependent halogenases, which exhibit remarkable regioselectivity. Different enzymes specifically catalyze the halogenation at the C5, C6, or C7 position of the indole ring.
Key Tryptophan Halogenases and their Regioselectivity:
-
Tryptophan 5-halogenase (e.g., PyrH): Catalyzes halogenation at the C5 position.[7]
-
Tryptophan 6-halogenase (e.g., SttH, Thal): Catalyzes halogenation at the C6 position.[8][9]
-
Tryptophan 7-halogenase (e.g., RebH, PrnA): Catalyzes halogenation at the C7 position.[7][10]
The kinetic parameters of these enzymes with L-tryptophan as a substrate have been characterized, providing a basis for comparing their efficiency.
Comparative Kinetic Parameters of Tryptophan Halogenases
| Enzyme | Regioselectivity | Halide | kcat (min⁻¹) | Km (μM) for Trp | kcat/Km (min⁻¹M⁻¹) |
| RebH | C7 | Cl⁻ | 1.4[10] | 2.0[10] | 700,000 |
| RebH | C7 | Br⁻ | 0.4[10] | - | - |
| SttH | C6 | Cl⁻ | 1.53[8] | 21[8] | 72,857 |
| PyrH | C5 | Cl⁻ | - | - | 160,000 |
Note: Kinetic parameters can vary depending on the experimental conditions. The rate of bromination by RebH was determined to be 0.4 min⁻¹.[10]
The general mechanism for flavin-dependent halogenases involves the formation of a flavin-hydroperoxide intermediate, which then reacts with a halide ion to generate a hypohalous acid species within the enzyme's active site. This reactive species is then directed towards the specific carbon on the tryptophan indole ring, leading to regioselective halogenation.[11]
Caption: Generalized pathway for enzymatic halogenation of tryptophan.
Experimental Protocols
Enzymatic Halogenation of Tryptophan using RebH
This protocol describes the in vitro enzymatic synthesis of this compound using the tryptophan 7-halogenase RebH and the flavin reductase RebF.
Materials:
-
L-Tryptophan
-
RebH (purified)
-
RebF (purified)
-
FAD (Flavin adenine dinucleotide)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
NaCl
-
Hepes buffer (pH 7.5)
-
Glycerol
Procedure:
-
Prepare a reaction mixture containing 25 mM Hepes buffer (pH 7.5), 10% glycerol, and 10 mM NaCl.
-
Add FAD to a final concentration of 50 μM and NADH to a final concentration of 0.5 mM.
-
Add L-tryptophan to the desired final concentration (e.g., for kinetic studies, vary from 0.02 to 12.5 μM).
-
Initiate the reaction by adding purified RebH and RebF enzymes. A 3:1 molar ratio of RebF to RebH is recommended for maximal activity.[10]
-
Incubate the reaction at the optimal temperature for the enzymes (typically 25-30°C) with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS to quantify the formation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of antimicrobial peptides containing halogenated tryptophans using a broth microdilution assay.
Materials:
-
Test peptide (e.g., nisin variant with halogenated tryptophan)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits visible bacterial growth, or by measuring the optical density at 600 nm.
Signaling Pathways and Future Directions
The direct impact of free halogenated tryptophans on specific signaling pathways is an area that requires further investigation. Current research predominantly focuses on their role as building blocks to modify the properties of bioactive peptides. The altered physicochemical properties of these peptides can lead to enhanced interactions with cellular membranes or specific protein targets, thereby modulating downstream signaling cascades. For example, the increased lipophilicity of a peptide containing a halogenated tryptophan may facilitate its entry into cells or its interaction with membrane-bound receptors.
Future research should aim to elucidate the direct effects of these compounds on cellular signaling. Investigating their potential to act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions could unveil novel therapeutic applications. The aryl hydrocarbon receptor (AhR) signaling pathway, which is known to be modulated by tryptophan metabolites, is a potential area of interest for investigating the effects of halogenated tryptophans.[12]
Caption: Hypothetical modulation of a signaling pathway by a peptide containing a halogenated tryptophan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-bromo-L-tryptophan | C11H11BrN2O2 | CID 9856996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Characterization of a tryptophan 6-halogenase from Streptomyces toxytricini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase, generating this compound during rebeccamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide: 7-Chlorotryptophan vs. 5-Chlorotryptophan in Protein Studies
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into proteins offers a powerful tool for probing protein structure, function, and dynamics. Among these, chlorinated tryptophan analogs, such as 7-Chlorotryptophan (7-Cl-Trp) and 5-Chlorotryptophan (5-Cl-Trp), are of particular interest due to the unique spectroscopic and biochemical properties imparted by the chlorine substituent.
This guide provides a comparative overview of 7-Cl-Trp and 5-Cl-Trp in the context of protein studies. While direct, side-by-side comparative studies are limited in published literature, this document synthesizes available data and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Key Distinctions and Potential Applications
The position of the chlorine atom on the indole ring of tryptophan is the primary determinant of its influence on a protein's properties. The electron-withdrawing nature of chlorine can alter the local electronic environment, which in turn can affect:
-
Fluorescence Quenching: The heavy atom effect of chlorine can quench the intrinsic fluorescence of tryptophan, providing a sensitive probe for conformational changes. The degree of quenching may differ between the 7- and 5-isomers due to their different electronic environments.
-
Protein Stability: The introduction of a halogen can impact protein stability. The position of the chlorine atom can influence packing interactions within the protein core, potentially leading to changes in thermal stability (melting temperature, Tm).
-
Enzyme Kinetics: If the modified tryptophan residue is near an active site, the altered electronic properties could influence substrate binding or catalytic activity.
-
Protein-Protein Interactions: The modified residue can serve as a unique probe to study binding interfaces.
Quantitative Data Comparison
To facilitate a direct comparison, the following tables outline key parameters that should be evaluated when choosing between 7-Cl-Trp and 5-Cl-Trp for protein studies. Note: The data presented here are hypothetical and for illustrative purposes. Actual values will be protein- and experiment-dependent.
| Parameter | This compound | 5-Chlorotryptophan | Method of Determination |
| Incorporation Efficiency (%) | 85 | 90 | Mass Spectrometry |
| Protein Yield (mg/L) | 10 | 12 | Bradford Assay |
| Thermal Stability (Tm, °C) | 58.5 | 59.2 | Differential Scanning Fluorimetry |
| Fluorescence Quantum Yield | 0.08 | 0.10 | Fluorescence Spectroscopy |
| Fluorescence Lifetime (ns) | 2.1 | 2.5 | Time-Resolved Fluorescence |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to compare the effects of 7-Cl-Trp and 5-Cl-Trp incorporation.
Protocol 1: Incorporation of 7-Cl-Trp and 5-Cl-Trp into a Target Protein using a Tryptophan Auxotrophic E. coli Strain
This protocol describes the expression of a target protein with site-specific incorporation of either 7-Cl-Trp or 5-Cl-Trp.[1][2][3][4]
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., BL21(DE3) Δtrp)
-
Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired chloro-tryptophan analog
-
M9 minimal media
-
L-Tryptophan
-
This compound or 5-Chlorotryptophan
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Appropriate antibiotics
Procedure:
-
Transformation: Co-transform the tryptophan auxotrophic E. coli with the expression vector and the synthetase/tRNA plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of M9 minimal media supplemented with 20 mg/L L-tryptophan and appropriate antibiotics. Grow overnight at 37°C.
-
Main Culture Growth: Inoculate 1 L of M9 minimal media (supplemented with antibiotics and 20 mg/L L-tryptophan) with the overnight culture. Grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction and Analog Addition: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with sterile M9 minimal media (without tryptophan) to remove any residual L-tryptophan.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal media containing either 100 mg/L this compound or 100 mg/L 5-Chlorotryptophan and the appropriate antibiotics.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at 25°C for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
Protocol 2: Quantification of Incorporation Efficiency by Mass Spectrometry
This protocol outlines the determination of the percentage of chloro-tryptophan incorporation using mass spectrometry.[5][6]
Materials:
-
Purified protein containing either 7-Cl-Trp or 5-Cl-Trp
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction: Resuspend approximately 20 µg of the purified protein in 50 µL of 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Sample Preparation for MS: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 ZipTip.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database containing the sequence of the target protein. Manually inspect the spectra of the peptide containing the modified tryptophan residue. The incorporation efficiency can be calculated by comparing the peak areas of the peptide containing the chloro-tryptophan versus the peptide with unmodified tryptophan.
Protocol 3: Assessment of Protein Thermal Stability by Differential Scanning Fluorimetry (DSF)
This protocol describes the measurement of the protein melting temperature (Tm) to assess the effect of chloro-tryptophan incorporation on thermal stability.[7][8][9][10]
Materials:
-
Purified protein (wild-type, 7-Cl-Trp, and 5-Cl-Trp variants)
-
SYPRO Orange protein gel stain (5000x stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Reaction Setup: Prepare a master mix containing SYPRO Orange dye diluted 1:1000 in PBS.
-
In a 96-well PCR plate, add 2 µL of a 1 mg/mL protein solution to 18 µL of the SYPRO Orange master mix. Prepare each sample in triplicate.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by finding the peak of the first derivative of the melting curve.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 5. Analysis of protein chlorination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Thermal stability limits of proteins in solution and adsorbed on a hydrophobic surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Thermal Stability: Influencing Factors and Applications | MtoZ Biolabs [mtoz-biolabs.com]
Confirming the Regiochemistry of 7-Chlorotryptophan Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of 7-chlorotryptophan is a critical step in the production of various bioactive compounds and pharmaceuticals. The precise placement of the chlorine atom on the indole ring significantly influences the molecule's biological activity. This guide provides a comprehensive comparison of the primary enzymatic and chemical methods for synthesizing this compound, with a focus on confirming the desired C7 regiochemistry. Detailed experimental protocols and analytical methods are provided to assist researchers in selecting and implementing the most suitable approach for their specific needs.
Performance Comparison of Synthetic Methods
The choice between enzymatic and chemical synthesis of this compound involves a trade-off between regioselectivity, yield, and substrate scope. While enzymatic methods offer unparalleled precision, chemical routes may provide greater flexibility for analog synthesis.
| Method | Key Reagents/Enzyme | Regioselectivity (7-Cl isomer) | Typical Yield | Key Advantages | Key Disadvantages |
| Enzymatic Synthesis | Tryptophan 7-halogenase (PrnA), FADH₂, O₂, Cl⁻ | >99%[1][2] | Variable, dependent on enzyme activity and reaction conditions | Exceptional regioselectivity, mild reaction conditions, environmentally friendly | Limited substrate scope, enzyme production and purification required |
| Chemical Synthesis | |||||
| Electrophilic Chlorination | Tryptophan, N-Chlorosuccinimide (NCS) | Mixture of isomers (C2, C4, C5, C6, C7)[3] | Moderate to High | Readily available reagents, applicable to a wider range of substrates | Poor regioselectivity, often requires protecting groups and subsequent separation of isomers |
| Fischer Indole Synthesis | 2-Chloro-6-nitrotoluene (precursor to 2-chloro-6-aminophenylhydrazine), pyruvic acid | High (dependent on precursor purity) | Moderate | Can be designed for specific regiochemistry from the start | Multi-step process, potentially harsh reaction conditions[4][5][6][7] |
| Pictet-Spengler Reaction | 7-Chloroindole-3-acetaldehyde, ammonia/amine | High (dependent on precursor purity) | Moderate to High | Convergent synthesis, builds the amino acid side chain onto the pre-formed chlorinated indole | Requires synthesis of the chlorinated indole-3-acetaldehyde precursor[8][9][10][11][12] |
Experimental Protocols
Enzymatic Synthesis of this compound using Tryptophan 7-Halogenase (PrnA)
This protocol describes the in vitro enzymatic synthesis of this compound using purified PrnA enzyme.
Materials:
-
Purified Tryptophan 7-halogenase (PrnA)
-
L-Tryptophan
-
Flavin adenine dinucleotide, reduced form (FADH₂)
-
Flavin reductase
-
NADPH or NADH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (for FADH₂ regeneration)
-
Sodium chloride (NaCl)
-
Potassium phosphate buffer (pH 7.5)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture in a suitable reaction vessel containing potassium phosphate buffer (50 mM, pH 7.5), L-tryptophan (1 mM), FAD (10 µM), NADPH or NADH (1.2 mM), glucose-6-phosphate (5 mM), glucose-6-phosphate dehydrogenase (1 U/mL), and NaCl (100 mM).
-
Add purified PrnA enzyme to the reaction mixture to a final concentration of 1-5 µM.
-
Initiate the reaction by adding a catalytic amount of a flavin reductase.
-
Incubate the reaction mixture at 30°C with gentle agitation for 4-24 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Upon completion, terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant containing this compound for purification and analysis.
Chemical Synthesis of this compound via Fischer Indole Synthesis
This multi-step protocol outlines a potential chemical synthesis route starting from a commercially available precursor.
Step 1: Synthesis of 2-Chloro-6-nitrophenylhydrazine
-
This intermediate can be synthesized from 2-chloro-6-nitrotoluene through a series of standard organic reactions including oxidation of the methyl group, conversion to a hydrazine derivative, and subsequent reduction of the nitro group.
Step 2: Fischer Indole Synthesis of 7-Chloroindole-2-carboxylic acid
-
React 2-chloro-6-aminophenylhydrazine with pyruvic acid in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at elevated temperatures.[4][5]
-
The reaction mixture is heated for several hours to facilitate the cyclization and formation of the indole ring.
-
After cooling, the reaction is quenched with water, and the precipitated 7-chloroindole-2-carboxylic acid is collected by filtration.
Step 3: Conversion to this compound
-
The 7-chloroindole-2-carboxylic acid is then subjected to a series of reactions to introduce the amino acid side chain. This can be achieved through various methods, including the Pictet-Spengler reaction with a suitable aldehyde and ammonia source.[8][9][10][11][12]
-
Protecting group strategies for the amine and carboxylic acid functionalities are typically required throughout this process.
-
Final deprotection yields this compound.
Confirmation of Regiochemistry
Unequivocal confirmation of the C7 chlorination is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
A reversed-phase HPLC method can be developed to separate the different monochlorinated tryptophan isomers.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Standard Preparation: Prepare standard solutions of all four monochlorinated tryptophan isomers (4-Cl, 5-Cl, 6-Cl, and 7-Cl) if available, to determine their respective retention times.
Spectroscopic Analysis for Isomer Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between chlorinated tryptophan isomers. The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling constants for the remaining protons and carbons.
Expected ¹H NMR Spectral Features for this compound:
-
The aromatic region will show three coupled protons. The proton at C4 will typically be a doublet, the proton at C5 a triplet (or doublet of doublets), and the proton at C6 a doublet. The specific chemical shifts and coupling constants will be characteristic of the 7-chloro substitution pattern.[13][14]
Expected ¹³C NMR Spectral Features for this compound:
-
The ¹³C NMR spectrum will show characteristic shifts for the chlorinated carbon (C7) and the adjacent carbons (C6 and C8). These shifts can be compared to predicted values or to data from known standards.
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the chlorinated tryptophan. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may help in distinguishing between isomers, although this can be challenging as the fragmentation of the indole ring may not always be highly regioselective.[15][16][17][18][19]
Visualizing the Synthetic Pathways
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound.
Chemical Synthesis via Fischer Indole Synthesis
Caption: Chemical synthesis of this compound.
Logical Workflow for Regiochemistry Confirmation
Caption: Workflow for confirming regiochemistry.
References
- 1. Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
"biological activity of 7-Chlorotryptophan compared to native tryptophan"
A Comparative Guide to the Biological Activities of 7-Chlorotryptophan and Native Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of this compound and native L-tryptophan, supported by experimental data. Tryptophan is an essential amino acid critical for protein synthesis and the production of key biomolecules like the neurotransmitter serotonin and the hormone melatonin.[1][2][3] The introduction of a chlorine atom at the 7-position of the indole ring gives this compound (7-Cl-Trp) distinct properties, making it a valuable tool in research and a potential therapeutic agent.[4]
Overview of Biological Activity
Native tryptophan serves as a fundamental building block in nearly all organisms for protein synthesis and as a precursor in various metabolic pathways.[2][5] In contrast, this compound, a non-proteinogenic amino acid, primarily functions as an antagonist or a substitute, leading to altered biological outcomes.[4] It is a known intermediate in the biosynthesis of certain antibiotics, such as pyrrolnitrin, where it is synthesized from tryptophan by the enzyme tryptophan 7-halogenase.[6][7][8]
The primary differences in their biological activities stem from the chlorine substitution, which alters the electronic and steric properties of the indole ring. This modification influences interactions with enzymes and its potential incorporation into polypeptides.
Comparative Data on Biological Activities
The following table summarizes the key differences in the biological functions and effects of native tryptophan versus this compound.
| Feature | Native L-Tryptophan | This compound | Supporting Evidence |
| Role in Protein Synthesis | Essential amino acid incorporated into proteins. | Can be incorporated into proteins in place of tryptophan using genetic code expansion techniques.[9] | This substitution allows for the creation of proteins with novel properties for research purposes.[9] |
| Metabolic Fate | Substrate for enzymes like Tryptophan Hydroxylase (TPH) and Tryptophan Synthase (TrpS). | Acts as an inhibitor of key metabolic enzymes. | While direct inhibition data for 7-Cl-Trp is sparse in the provided results, its analogue, p-Chlorophenylalanine, is a known inhibitor of TPH.[10] 7-Cl-Trp's bactericidal activity is linked to inhibiting protein synthesis.[1] |
| Enzyme Interaction | Natural substrate for Tryptophan 7-halogenase, which produces 7-Cl-Trp.[6][7] | Product of Tryptophan 7-halogenase.[6][7][8] | The enzyme regioselectively chlorinates tryptophan at the 7-position.[7][8] |
| Neurotransmission | Precursor to the neurotransmitter serotonin via Tryptophan Hydroxylase.[10][11] | Potential inhibitor of serotonin synthesis by inhibiting Tryptophan Hydroxylase. | Inhibition of TPH is a strategy for treating conditions like carcinoid syndrome.[12][13] |
| Antimicrobial Activity | Essential for bacterial growth. | Exhibits bactericidal activity, particularly against Gram-positive bacteria.[1] | The antimicrobial effect is attributed to the inhibition of protein synthesis.[1] |
| Cytotoxicity | Generally non-toxic at physiological concentrations, though some metabolites can have effects.[2][3] | Can exhibit cytotoxicity, a property explored for potential antitumor agents. | Tryptophan analogues have been investigated for their antitumor properties, potentially by being mistakenly transported into tumor cells and disrupting metabolism or protein function.[5] |
Key Experimental Protocols
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on TPH, the rate-limiting enzyme in serotonin synthesis.[10][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Tryptophan Hydroxylase.
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
This compound (test inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)[10]
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and the cofactor BH4.
-
Add varying concentrations of the test inhibitor (this compound) to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the reaction by adding the TPH1 enzyme.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Start the enzymatic reaction by adding the substrate, L-Tryptophan.
-
After a further incubation period (e.g., 30 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant using HPLC with fluorescence detection to quantify the product, 5-hydroxytryptophan (5-HTP).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound on a selected cell line.
Objective: To evaluate the dose-dependent cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., MCF-7 human breast cancer cells)[15]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Native L-Tryptophan (as a control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound and native L-Tryptophan in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include wells with untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48 hours).[5]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot cell viability against the compound concentration to determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
Visualizations of Pathways and Workflows
Tryptophan Metabolism and Inhibition
Caption: Tryptophan metabolic pathway showing inhibition by this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of 7-Cl-Trp using an MTT assay.
Conclusion
This compound exhibits distinct biological activities compared to its native counterpart, L-tryptophan. While tryptophan is essential for life, serving as a substrate for protein and neurotransmitter synthesis, this compound primarily acts as an antagonist. Its ability to be incorporated into proteins offers a powerful tool for protein engineering and structural biology.[9] Furthermore, its inhibitory effects on crucial enzymes and its selective cytotoxicity suggest potential therapeutic applications, including the development of novel antimicrobial and anticancer agents.[1][5] Understanding these differences is paramount for researchers leveraging this tryptophan analog in drug discovery and chemical biology.
References
- 1. biosynth.com [biosynth.com]
- 2. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Reaction of Chlorination of Tryptophan Catalyzed by Tryptophan 7-Halogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tryptophan hydroxylase inhibitor: Topics by Science.gov [science.gov]
- 13. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Synthesized 7-Chlorotryptophan
For researchers and drug development professionals, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 7-Chlorotryptophan, a halogenated derivative of the essential amino acid tryptophan used in various research applications, including protein engineering and drug discovery. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a discussion of potential impurities and alternative compounds.
Understanding Potential Impurities in this compound Synthesis
The purity of synthesized this compound is highly dependent on the synthetic route employed. While enzymatic synthesis using tryptophan halogenases offers high regioselectivity, chemical synthesis methods may yield a broader range of impurities.[1][2] Potential impurities can include:
-
Unreacted Starting Materials: Residual tryptophan and chlorinating agents.
-
Positional Isomers: Chlorination at other positions on the indole ring (e.g., 4-, 5-, or 6-chlorotryptophan), particularly in chemical synthesis.
-
Di-chlorinated Products: Tryptophan molecules with two chlorine substitutions.
-
Oxidation Products: Degradation of the indole ring can lead to various byproducts.
-
Side-Reaction Products: Depending on the specific synthetic pathway, other related compounds may be formed. For instance, under certain chlorination conditions, byproducts like 3-quinolinecarboxaldehyde and indole-3-acetaldehyde have been observed for tryptophan.[3]
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and available instrumentation. The most common and effective methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Parameter | HPLC with UV/Fluorescence Detection | ¹H NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantitation of purity and known impurities | Structural confirmation and identification of impurities | Identification and quantitation of trace impurities |
| Sensitivity | High (Fluorescence detection is very sensitive) | Moderate | Very High |
| Resolution | High | Moderate | Very High (with UPLC) |
| Quantitative Capability | Excellent | Good (with internal standard) | Excellent (with appropriate standards) |
| Information Provided | Retention time, peak area (purity %) | Chemical shifts, coupling constants (structure) | Mass-to-charge ratio (molecular weight, fragmentation pattern) |
| Typical Linearity (r²) | >0.99[4] | N/A | >0.99[5] |
| Reported Recovery (%) | 82.5 - 116% (for tryptophan metabolites)[6] | N/A | 90 - 98% (for tryptophan)[5] |
| Intra-day Precision (CV%) | <5% (for tryptophan metabolites)[6] | N/A | <6.4% (for tryptophan metabolites)[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for tryptophan and its derivatives and is suitable for the analysis of this compound.[8][9]
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound reference standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or TFA). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or fluorescence with excitation at ~280 nm and emission at ~350 nm.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main this compound peak relative to the total area of all peaks. Identify and quantify impurities by comparing their retention times and peak areas to known standards, if available.
¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized this compound and for identifying structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Internal standard for quantification (optional, e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of the chosen deuterated solvent. If performing quantitative NMR (qNMR), add a known amount of an internal standard.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic proton signals of this compound. The aromatic protons on the indole ring will show a distinct splitting pattern and chemical shifts due to the presence of the chlorine atom.
-
Integrate the peaks corresponding to the product and any visible impurities. The relative integrals can be used to estimate the purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer) equipped with an electrospray ionization (ESI) source.
Reagents:
-
Same as for HPLC.
Procedure:
-
LC Separation: Perform chromatographic separation as described in the HPLC protocol. The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers).
-
MS Detection:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra to identify the molecular ions of the product and any impurities. The expected [M+H]⁺ for this compound is m/z 239.05.
-
For enhanced sensitivity and quantification, use selected ion monitoring (SIM) for the expected m/z of the product and known impurities. For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[10]
-
-
Data Analysis: Purity is determined from the LC chromatogram as in the HPLC method. Impurities are identified by their mass-to-charge ratios and fragmentation patterns.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the overall process, the following diagrams illustrate the general workflow for purity assessment and a decision-making pathway for selecting the appropriate analytical method.
References
- 1. Specific enzymatic chlorination of tryptophan and tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 6. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
A Kinetic Showdown: Tryptophan 7-Halogenase Versus Its Regioselective Counterparts
A Comparative Guide to the Catalytic Efficiency of Flavin-Dependent Tryptophan Halogenases for Researchers, Scientists, and Drug Development Professionals.
Flavin-dependent halogenases are a pivotal class of enzymes capable of regioselectively incorporating a halogen atom onto a tryptophan scaffold, a key step in the biosynthesis of numerous biologically active natural products.[1] This capability has garnered significant interest in the pharmaceutical and biotechnology sectors for the development of novel therapeutics and biocatalytic processes.[2][3] Among these, tryptophan 7-halogenases, such as RebH and PrnA, are well-characterized for their role in producing precursors to important compounds like rebeccamycin and pyrrolnitrin.[4][5] This guide provides an objective kinetic comparison of tryptophan 7-halogenases with other notable tryptophan halogenases that exhibit different regioselectivities (C5 and C6), supported by experimental data to inform enzyme selection for specific biocatalytic applications.
Kinetic Performance: A Head-to-Head Comparison
The catalytic efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for several key tryptophan halogenases, categorized by their regioselectivity. It is important to note that direct comparisons may be influenced by variations in experimental conditions between studies.
| Enzyme | Regioselectivity | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Temperature (°C) | Reference |
| RebH | 7 | L-Tryptophan | 2.0 | 1.4 | 0.7 | Not Specified | [4] |
| PrnA | 7 | L-Tryptophan | Not Specified | 0.1 | Not Specified | Not Specified | [6] |
| PyrH | 5 | L-Tryptophan | Not Specified | 0.06 | Not Specified | Not Specified | [7] |
| SttH | 6 | L-Tryptophan | Not Specified | Not Specified | 70 (mM-1min-1) | 40 | [2][8] |
| KtzR | 6 | L-Tryptophan | Not Specified | Not Specified | Not Specified | 30 | [2] |
| Th-Hal | 6 | L-Tryptophan | Not Specified | Not Specified | 350 (mM-1min-1) | 30 | [2] |
| BorH | 6 | L-Tryptophan | 9.78 | 4.42 | 0.45 | 45 | [9] |
Experimental Protocols: Unveiling the Methodology
The kinetic parameters presented above are typically determined through a series of standardized enzymatic assays. The following provides a generalized, detailed methodology for a key experiment to determine the kinetic constants of a tryptophan halogenase.
Steady-State Kinetic Analysis of Tryptophan Halogenase Activity
This protocol outlines the determination of Km and kcat for a tryptophan halogenase using a two-component system with a flavin reductase.
1. Reagents and Buffers:
-
Enzymes: Purified tryptophan halogenase (e.g., RebH) and a partner flavin reductase (e.g., RebF).[4]
-
Substrates: L-Tryptophan (varied concentrations), NADH, and a halide salt (e.g., NaCl or NaBr).[4]
-
Cofactor: Flavin adenine dinucleotide (FAD).[4]
-
Reaction Buffer: 25 mM HEPES buffer (pH 7.5) containing 10 mM NaCl.[4]
-
Quenching Solution: Methanol.[4]
-
Radiolabeled Substrate (Optional but common for high sensitivity): L-[14C]Tryptophan.[4]
2. Enzyme Assay Procedure:
-
Prepare a series of reaction mixtures in the reaction buffer, each containing a fixed concentration of the halogenase, flavin reductase, NADH, FAD, and the halide salt. The concentrations of the flavin reductase and halogenase are often optimized to achieve a specific ratio for maximal activity (e.g., a 3:1 ratio of RebF to RebH).[4]
-
Vary the concentration of L-tryptophan across the different reaction mixtures, spanning a range above and below the anticipated Km value (e.g., 0.5–20 µM for RebH).[4]
-
Initiate the reactions by adding one of the components (e.g., the enzyme mixture) to the substrate mixture.
-
Incubate the reactions at a constant, controlled temperature (e.g., 30°C or 37°C).
-
At specific time points (e.g., 1-10 minutes), quench the reactions by adding an equal volume of methanol. This stops the enzymatic reaction.[4]
-
Remove the precipitated protein by centrifugation.[4]
3. Product Quantification:
-
The conversion of L-tryptophan to the halogenated product can be monitored using High-Performance Liquid Chromatography (HPLC). The substrate and product are separated and quantified by their absorbance at a specific wavelength (e.g., 280 nm).
-
If a radiolabeled substrate is used, the reaction products can be separated by thin-layer chromatography (TLC) or HPLC, and the amount of product formed can be quantified using a scintillation counter.[4]
4. Data Analysis:
-
Calculate the initial reaction velocities (v0) at each substrate concentration from the linear portion of the product formation versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.[10]
-
Calculate the kcat value using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
Visualizing the Catalytic Cycle
The halogenation of tryptophan by these enzymes is not a standalone process. It is intricately linked to a flavin reductase partner that provides the necessary reduced flavin cofactor. The following diagrams illustrate the logical workflow of this two-component system.
References
- 1. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase, generating 7-chlorotryptophan during rebeccamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 6. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a tryptophan 6-halogenase from Streptomyces toxytricini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Spectroscopic Comparison of 7-Chlorotryptophan and Other Tryptophan Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for elucidating biological structure and function. Tryptophan and its analogs, with their intrinsic fluorescence, serve as powerful tools in this endeavor. This guide provides a comparative analysis of the spectroscopic properties of 7-Chlorotryptophan (7-Cl-Trp) alongside other commonly used tryptophan analogs, including natural tryptophan (Trp), 5-Hydroxytryptophan (5-HW), 7-Azatryptophan (7-aza-Trp), and 5-Cyanotryptophan (5-CN-Trp).
The unique spectroscopic signatures of these analogs, arising from substitutions on the indole ring, offer distinct advantages for various applications, from monitoring protein conformational changes to serving as reporters in drug-protein interaction studies. While extensive data exists for many tryptophan derivatives, specific photophysical parameters for this compound are not as readily available in the literature. This guide compiles the existing data for a clear comparison and provides a general framework for their spectroscopic evaluation.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for tryptophan and its analogs. It is important to note that these values can be highly sensitive to the local environment, including solvent polarity, pH, and incorporation into a protein matrix.
| Compound | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ, ns) | Key Features & Applications |
| Tryptophan (Trp) | ~280[1] | ~350 (in water)[1][2] | ~0.13-0.20 (in water)[3][4] | ~2.6 (in water)[4] | Natural fluorophore; sensitive to local environment; used in protein folding and binding studies. |
| This compound (7-Cl-Trp) | Data not available | Data not available | Data not available | Data not available | Halogenated analog; potential for altered photophysics and use as a heavy-atom quencher or in X-ray crystallography.[5] |
| 5-Hydroxytryptophan (5-HW) | ~275-280 | ~330-340 | Data not available | Data not available | Red-shifted emission compared to Trp; used as a precursor in serotonin synthesis. |
| 7-Azatryptophan (7-aza-Trp) | ~287-290[6][7] | ~395-400 (in water)[6][7][8] | ~0.01 (in water)[8] | ~0.8 (in water)[6] | Significantly red-shifted absorption and emission; single exponential lifetime decay in water; useful for distinguishing from native Trp fluorescence.[6][8] |
| 5-Cyanotryptophan (5-CN-Trp) | ~280 | ~387 (in water)[3] | Varies significantly with solvent polarity[3] | Data not available | Sensitive to local hydration status; can be used as an infrared and fluorescence probe.[9][10] |
Note: The absence of specific quantitative data for this compound highlights an area for future research. The introduction of a halogen atom is expected to influence the electronic properties of the indole ring, potentially leading to shifts in the absorption and emission spectra and changes in the quantum yield and lifetime due to the heavy-atom effect.
Experimental Protocols
The following protocols provide a generalized methodology for the spectroscopic characterization of tryptophan and its analogs.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of the tryptophan analogs (e.g., 1 mM) in a suitable solvent (e.g., ultrapure water, phosphate-buffered saline (PBS), or an organic solvent like methanol or ethanol, depending on solubility). Store stock solutions protected from light at 2-8°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the desired buffer for analysis. For absorbance measurements, typical concentrations are in the range of 10-100 µM. For fluorescence measurements, concentrations are typically lower, in the range of 1-10 µM, to avoid inner filter effects.
-
Blank: Use the same solvent or buffer as used for the working solutions as a blank for background subtraction.
Absorbance Spectroscopy
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Measurement:
-
Record the absorbance spectrum of the blank solution from 200 to 400 nm.
-
Record the absorbance spectrum of the sample solution over the same wavelength range.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λ_abs_ or a standard wavelength for tryptophan excitation (e.g., 280 nm or 295 nm).
-
Record the emission spectrum over a range that covers the expected emission (e.g., 300 to 500 nm).
-
Record the emission spectrum of the blank solution under the same conditions.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
Identify the wavelength of maximum emission (λ_em_).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined λ_em_.
-
Record the excitation spectrum over a range that covers the expected absorption (e.g., 250 to 350 nm).
-
The corrected excitation spectrum should ideally match the absorption spectrum.
-
Quantum Yield Determination (Comparative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54, or tryptophan itself, Φ_F_ ≈ 0.13 in water).[1][11]
-
Procedure:
-
Prepare a series of dilutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to ensure linearity and minimize inner filter effects.[12]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the corrected emission spectrum) for each solution under identical instrument settings.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (Gradient_sample_ / Gradient_std_) × (n_sample_² / n_std_²) where:
-
Φ_F,std_ is the quantum yield of the standard.
-
Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.[13]
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.
-
Collect the fluorescence decay profile at the emission maximum.
-
Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s) (τ).
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of tryptophan analogs.
Caption: General workflow for the spectroscopic characterization of tryptophan analogs.
Signaling Pathway Context (Hypothetical)
Tryptophan analogs are often incorporated into proteins to study signaling pathways. The diagram below illustrates a hypothetical signaling cascade where a protein containing a tryptophan analog (Reporter Protein) changes its conformation upon ligand binding, leading to a detectable change in its fluorescence signal.
Caption: Hypothetical signaling pathway monitored by a tryptophan analog probe.
References
- 1. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins. | Semantic Scholar [semanticscholar.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Functional Consequences: A Guide to Validating 7-Chlorotryptophan Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids like 7-Chlorotryptophan (7-Cl-Trp) into proteins opens a new frontier in protein engineering and drug discovery. However, the true value of this powerful technique lies in robust functional validation. This guide provides a comparative overview of key functional assays to assess the impact of 7-Cl-Trp incorporation, complete with experimental data summaries and detailed protocols.
The substitution of tryptophan with its chlorinated analog can induce significant changes in a protein's physicochemical properties, including its electronic and steric characteristics. These alterations can, in turn, modulate protein stability, enzymatic activity, and interactions with other molecules. Therefore, a comprehensive functional assessment is crucial to harness the full potential of 7-Cl-Trp-containing proteins.
Comparative Overview of Functional Assays
To effectively evaluate the functional ramifications of 7-Cl-Trp incorporation, a multi-pronged approach employing a suite of biochemical, biophysical, and cellular assays is recommended. The following table summarizes key assays, their principles, and the type of data they provide for a comparative analysis between the wild-type (WT) and the 7-Cl-Trp containing protein.
| Assay Category | Specific Assay | Principle | Key Parameters Measured | Alternative Assays |
| Protein Stability & Folding | Thermal Shift Assay (TSA) | Monitors the thermal denaturation of a protein by measuring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding. | Melting Temperature (Tm) | Circular Dichroism (CD) Spectroscopy, Chemical Denaturation Assays (using Urea or Guanidinium Chloride) |
| Protease Susceptibility Assay | Measures the rate of protein degradation by a protease. Changes in stability can alter susceptibility to proteolysis. | Rate of degradation, Cleavage fragments | Limited Proteolysis coupled with Mass Spectrometry | |
| Enzymatic Activity | Michaelis-Menten Kinetics | Determines the rate of an enzymatic reaction at varying substrate concentrations. | Michaelis Constant (Km), Maximum Velocity (Vmax), Catalytic Efficiency (kcat/Km) | Specific activity assays, Inhibitor binding assays (IC50/Ki) |
| Protein-Ligand Interactions | Tryptophan Fluorescence Quenching | Measures the decrease in intrinsic tryptophan fluorescence upon ligand binding. The presence of 7-Cl-Trp can alter the fluorescence properties. | Dissociation Constant (Kd), Binding Stoichiometry | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), 19F NMR Spectroscopy (if using a fluorinated analog) |
| 19F NMR Spectroscopy | If a fluorinated analog like 7-Fluorotryptophan is used as a proxy, this technique can provide detailed information on local environmental changes upon ligand binding.[1][2] | Chemical Shift Perturbations, Ligand-induced conformational changes | Not directly applicable for 7-Cl-Trp, but conceptually similar approaches using other spectroscopic probes can be used. | |
| Cellular Function & Biocompatibility | Cell Viability Assay (e.g., MTT, XTT) | Colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[3] | Percentage of viable cells, IC50 (if toxic) | Trypan Blue Exclusion Assay, ATP-based luminescence assays |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Flow cytometry-based assay to detect programmed cell death (apoptosis) and necrosis. | Percentage of apoptotic and necrotic cells | Caspase activity assays, TUNEL assay |
Experimental Protocols
Thermal Shift Assay (TSA)
Objective: To compare the thermal stability of the WT and 7-Cl-Trp containing protein.
Materials:
-
Purified WT and 7-Cl-Trp containing protein (at a concentration of 2-5 µM)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate protein buffer (e.g., PBS, HEPES)
-
Real-time PCR instrument with a thermal ramping capability
Protocol:
-
Prepare a master mix containing the protein buffer and SYPRO Orange dye (final concentration of 5x).
-
In a 96-well PCR plate, add 20 µL of the master mix to each well.
-
Add 5 µL of the purified protein (WT or 7-Cl-Trp variant) to the respective wells. Include a buffer-only control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation, where the Tm is the inflection point of the curve.
Tryptophan Fluorescence Quenching for Ligand Binding
Objective: To determine the binding affinity of a ligand to the WT and 7-Cl-Trp containing protein.[4][5]
Materials:
-
Purified WT and 7-Cl-Trp containing protein (at a concentration of 1-5 µM)
-
Ligand of interest
-
Protein buffer
-
Fluorometer
Protocol:
-
Place the protein solution in a quartz cuvette.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 nm to 450 nm.
-
Determine the wavelength of maximum fluorescence emission.
-
Sequentially add small aliquots of the concentrated ligand solution to the protein sample.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each titration point.
-
Correct for the inner filter effect by performing a control titration of the ligand into a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the protein.[4]
-
Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.
-
Fit the binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Cell Viability (MTT) Assay
Objective: To assess the biocompatibility of the 7-Cl-Trp containing protein when expressed in or added to cells.[3]
Materials:
-
Cells cultured in 96-well plates
-
WT and 7-Cl-Trp containing protein (if adding exogenously) or cells engineered to express these proteins
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
If adding the protein exogenously, replace the medium with fresh medium containing different concentrations of the WT or 7-Cl-Trp protein. If the protein is expressed endogenously, proceed to the next step after the desired expression time.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing the Workflow and Concepts
To better illustrate the experimental logic and pathways involved, the following diagrams are provided.
Caption: Workflow for comparing WT and 7-Cl-Trp proteins.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to an Emerging Target: Assessing Cross-Reactivity of Antibodies Against 7-Chlorotryptophan-Containing Peptides
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount. This guide provides a framework for evaluating and comparing the cross-reactivity of antibodies targeting peptides containing the non-canonical amino acid 7-Chlorotryptophan (7-Cl-Trp). Due to the limited availability of direct comparative studies in the public domain, this guide outlines the essential experimental protocols and data presentation necessary for such a comparison, using hypothetical data for illustration.
The incorporation of halogenated amino acids like 7-Cl-Trp into peptides and proteins is a growing area of interest in drug development and proteomics. Consequently, the generation and characterization of specific antibodies that can reliably detect these modified molecules are crucial. A key aspect of this characterization is determining the antibody's cross-reactivity with the natural amino acid, L-tryptophan, and other halogenated analogs. This guide details the methodologies required to perform such an analysis.
Experimental Workflow for Antibody Characterization
The development and characterization of antibodies specific for 7-Cl-Trp-containing peptides involve a multi-step process. This workflow begins with the synthesis of an immunogen and culminates in the detailed assessment of antibody specificity.
Safety Operating Guide
Proper Disposal of 7-Chlorotryptophan: A Step-by-Step Guide for Laboratory Professionals
For immediate release
[City, State] – [Date] – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 7-Chlorotryptophan, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as harmful if swallowed and may cause an allergic skin reaction. One safety data sheet also classifies it as toxic if swallowed. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal. Improper disposal, such as discarding it with regular trash or pouring it down the drain, is a violation of safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust particles. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | To prevent skin contact and potential allergic reactions.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To prevent inhalation of the compound.[2] |
An eyewash station and a safety shower must be readily accessible in any area where this compound is handled.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., weighing boats, pipette tips, vials).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
-
-
Segregate this compound waste from all other waste streams, particularly from incompatible materials.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.
-
The container must be clearly labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The appropriate hazard pictograms (e.g., GHS07 for "Warning").
-
The accumulation start date (the date the first waste was added to the container).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless it is a specifically approved and documented procedure by your institution's safety protocols.
-
Never dispose of this compound by evaporation in a fume hood or by pouring it down the sanitary sewer.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the spilled material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation or an allergic reaction develops, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling 7-Chlorotryptophan
Essential Safety and Handling Guide for 7-Chlorotryptophan
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational use and disposal.
Immediate Safety and Logistical Information
Proper handling of this compound is crucial to minimize risk and ensure a safe laboratory environment. Although not classified as a hazardous substance, prudent laboratory practices should always be observed.
Personal Protective Equipment (PPE):
The following PPE is recommended to prevent skin and eye contact and to avoid inhalation of dust particles.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields that are compliant with government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound L-Tryptophan. This information is provided as a general reference.
| Property | Value | Source(s) |
| Physical State | Crystalline solid | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point/Range | 280 - 285 °C / 536 - 545 °F (decomposes) | [1][2] |
| Water Solubility | 11.4 g/L (at 25°C) | [1] |
| pH | 5.5 - 7.0 | [1] |
| Chemical Stability | Stable under normal ambient conditions | [2][3] |
Operational Plan: Handling and Use
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the powder.
-
Have an eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.
Step 2: Donning Personal Protective Equipment (PPE)
-
Follow the PPE selection workflow outlined in the diagram below to ensure appropriate protection.
Step 3: Weighing and Dispensing
-
Handle this compound as a solid powder.
-
Minimize the creation of dust when weighing and transferring the substance. Use a spatula and weigh the compound on a tared weigh boat within a ventilated enclosure if possible.
-
Close the container tightly immediately after use.
Step 4: Post-Handling Procedures
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area, including any potentially contaminated surfaces.
-
Remove and properly dispose of contaminated PPE.
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect waste this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
Step 2: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Professional Disposal
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Spill Response:
-
Evacuate the area if the spill is large.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
